Product packaging for 1-Stearoyl-sn-glycero-3-phosphocholine(Cat. No.:CAS No. 19420-57-6)

1-Stearoyl-sn-glycero-3-phosphocholine

Numéro de catalogue: B154088
Numéro CAS: 19420-57-6
Poids moléculaire: 523.7 g/mol
Clé InChI: IHNKQIMGVNPMTC-RUZDIDTESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-stearoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 18:0 in which the acyl substituent is located at position 1 and is specified as stearoyl. It has a role as a mouse metabolite and an apoptosis inducer. It is a 1-O-acyl-sn-glycero-3-phosphocholine and a lysophosphatidylcholine 18:0. It is functionally related to an octadecanoic acid.
1-Octadecanoyl-sn-glycero-3-phosphocholine has been reported in Homo sapiens, Lysiphlebia japonica, and other organisms with data available.
PC(18:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H54NO7P B154088 1-Stearoyl-sn-glycero-3-phosphocholine CAS No. 19420-57-6

Propriétés

IUPAC Name

[(2R)-2-hydroxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNKQIMGVNPMTC-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284177
Record name 1-Stearoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010384
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19420-57-6
Record name 1-Stearoyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19420-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Stearoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Stearoyl-sn-glycero-3-phosphocholine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GZO7EJ6ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LysoPC(18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010384
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Biosynthesis of 1-Stearoyl-Lysophosphatidylcholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and biological pathways for producing 1-stearoyl-lysophosphatidylcholine (1-stearoyl-LPC). This lysophospholipid, characterized by a stearic acid moiety at the sn-1 position of the glycerol backbone, is a key intermediate in lipid metabolism and signaling. Understanding its synthesis is crucial for researchers in drug delivery, membrane biochemistry, and cell signaling.

Chemical Synthesis of 1-Stearoyl-Lysophosphatidylcholine

The chemical synthesis of 1-stearoyl-LPC presents a significant challenge due to the potential for acyl migration, where the stearoyl group moves from the sn-1 to the sn-2 position, resulting in a mixture of isomers.[1][2] The equilibrium at 25°C favors the sn-2 isomer (2-LPC) over the sn-1 isomer (1-LPC) at an approximate 9:1 ratio.[1] Therefore, regioselective synthesis and mild reaction conditions are paramount.

Regioselective Acylation of sn-glycero-3-phosphocholine (GPC)

A common and effective method for synthesizing 1-stearoyl-LPC is the direct, regioselective acylation of sn-glycero-3-phosphocholine (GPC) at the primary hydroxyl group (sn-1 position).

The Steglich esterification is a mild method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid (stearic acid), and a catalyst, typically 4-(dimethylamino)pyridine (DMAP), to facilitate the ester formation.[3][4]

Experimental Protocol: Steglich Esterification of GPC with Stearic Acid

  • Materials: sn-glycero-3-phosphocholine (GPC), stearic acid, dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), anhydrous dichloromethane (DCM).

  • Procedure: a. Dissolve stearic acid (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). b. Add GPC (1 equivalent) to the solution and stir until it is well suspended. c. Cool the mixture to 0°C in an ice bath. d. Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. h. Wash the filtrate with a mild acid (e.g., 0.1 M HCl) and then with brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product using silica gel column chromatography with a chloroform/methanol/water solvent system to yield pure 1-stearoyl-lysophosphatidylcholine.

An alternative to using a coupling agent is the direct acylation of GPC with stearic anhydride, often in the presence of a catalyst like 4-pyrrolidinopyridine.[5] This method can provide high yields of the desired product.[5]

Experimental Protocol: Acylation of GPC with Stearic Anhydride

  • Materials: sn-glycero-3-phosphocholine (GPC), stearic anhydride, 4-pyrrolidinopyridine, benzene, dimethylsulfoxide (DMSO).

  • Procedure: a. Suspend GPC (1 equivalent) in a 1:1 mixture of benzene and DMSO. b. Add stearic anhydride (2 equivalents) and a catalytic amount of 4-pyrrolidinopyridine to the suspension. c. Heat the reaction mixture to 40-42°C and stir for 2-5 hours.[5] d. Monitor the reaction by TLC. e. After the reaction is complete, cool the mixture and dilute it with chloroform. f. Wash the organic phase with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. h. Purify the product by preparative liquid chromatography on a silica gel column using a chloroform-methanol-water gradient.[5]

Quantitative Data for Chemical Synthesis

While specific yields for 1-stearoyl-LPC are not always reported, the following table provides representative data for the synthesis of similar lysophosphatidylcholines, which can be expected to be comparable for the stearoyl derivative under optimized conditions.

MethodStarting MaterialsKey ReagentsSolventTypical YieldPurityReference
Steglich EsterificationGPC, Palmitic AcidDCC, DMAPDichloromethane~70%>95%[3]
Acylation with AnhydrideGPC, Fatty Acid Anhydride4-pyrrolidinopyridineBenzene/DMSOHigh YieldNot specified[5]

Note: Yields are highly dependent on reaction conditions and purification methods.

Workflow for Chemical Synthesis of 1-Stearoyl-LPC

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product GPC sn-Glycero-3-phosphocholine (GPC) Esterification Esterification GPC->Esterification StearicAcid Stearic Acid Activation Activation with DCC/DMAP StearicAcid->Activation Activation->Esterification Filtration Filtration of DCU Esterification->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography FinalProduct 1-Stearoyl-lysophosphatidylcholine Chromatography->FinalProduct

Chemical synthesis workflow for 1-stearoyl-LPC.

Enzymatic and Chemo-enzymatic Synthesis

Enzymatic methods offer high regioselectivity, minimizing the formation of the undesired 2-stearoyl-LPC isomer and often proceeding under milder conditions than purely chemical routes.

Lipase-Catalyzed Esterification of GPC

Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Thermomyces lanuginosus, can catalyze the direct esterification of GPC with stearic acid or its esters.[1][6] These enzymes often show a preference for the sn-1 position of the glycerol backbone.[1]

Experimental Protocol: Lipase-Catalyzed Esterification

  • Materials: sn-glycero-3-phosphocholine (GPC), stearic acid, immobilized lipase (e.g., Novozym 435), solvent-free system or organic solvent (e.g., heptane).

  • Procedure: a. Combine GPC and a molar excess of stearic acid in a reaction vessel. For a solvent-free system, the fatty acid itself can serve as the solvent.[6] b. Add the immobilized lipase (typically 10-30% by weight of substrates).[7] c. Incubate the mixture at a controlled temperature (e.g., 45-60°C) with constant stirring.[6][8] d. Monitor the formation of 1-stearoyl-LPC over time (e.g., 24-72 hours) using TLC or HPLC. e. After the reaction, remove the immobilized enzyme by filtration. f. Purify the product from the excess fatty acid, typically by precipitation or chromatography.

Phospholipase A1-Catalyzed Hydrolysis of 1,2-Distearoyl-sn-glycero-3-phosphocholine

Phospholipase A1 (PLA1) specifically hydrolyzes the ester bond at the sn-1 position of glycerophospholipids.[9] Starting with 1,2-distearoyl-sn-glycero-3-phosphocholine, PLA1 will selectively cleave the stearoyl group at the sn-1 position, yielding 2-stearoyl-lysophosphatidylcholine. While this produces the isomer of the target compound, it is a highly specific enzymatic reaction. To obtain 1-stearoyl-LPC, one would need to start with a phosphatidylcholine containing a different fatty acid at the sn-1 position and the desired stearic acid at the sn-2 position, and then use a phospholipase A2.

Quantitative Data for Enzymatic Synthesis

The following table summarizes typical conditions and outcomes for the enzymatic synthesis of lysophosphatidylcholines.

EnzymeSubstratesKey ParametersProductYield/ConversionReference
Thermomyces lanuginosus lipaseGPC, n-3 PUFA-rich fatty acids45°C, 15% enzyme, 1:20 substrate ration-3 PUFA-LPCMaximal yield[6]
Novozym 435Egg-yolk PC, 3-methoxycinnamic acid50°C, 30% enzyme, 1:15 substrate ratio, 4 days3-methoxycinnamoylated-LPC48% isolated yield[7]
Candida rugosa lipaseStearic acid, various alcohols40-60°C, 1-5 daysAlkyl stearates>90% conversion[8]

Biosynthesis of 1-Stearoyl-Lysophosphatidylcholine

In biological systems, 1-stearoyl-LPC is primarily produced through the remodeling of existing phosphatidylcholines in a process known as the Lands' cycle. This pathway allows for the dynamic modification of the fatty acid composition of membrane phospholipids.

The Lands' Cycle: A Deacylation-Reacylation Pathway

The Lands' cycle involves two main enzymatic steps:

  • Deacylation: A phospholipase, such as phospholipase A2 (PLA2), hydrolyzes the fatty acid from the sn-2 position of a phosphatidylcholine molecule, producing a 1-acyl-lysophosphatidylcholine. If the original phosphatidylcholine was 1-stearoyl-2-acyl-phosphatidylcholine, this step would yield 1-stearoyl-LPC. Alternatively, phospholipase A1 (PLA1) can remove the fatty acid from the sn-1 position to generate a 2-acyl-lysophosphatidylcholine.[10]

  • Reacylation: The resulting lysophosphatidylcholine is then reacylated by a lysophosphatidylcholine acyltransferase (LPCAT) using an acyl-CoA as the acyl donor.[11] For the synthesis of a specific phosphatidylcholine species, a specific acyl-CoA (e.g., stearoyl-CoA) is utilized.

PC Deacylation/Reacylation Pathway

Another related biosynthetic route involves the acylation of GPC. In this pathway, GPC is first acylated by a GPC acyltransferase to form lysophosphatidylcholine, which is then further acylated by a lysophospholipid acyltransferase to produce phosphatidylcholine.

Biosynthetic Pathway of 1-Stearoyl-LPC via the Lands' Cycle

PC 1-Stearoyl-2-acyl-sn-glycero-3-phosphocholine PLA2 Phospholipase A2 PC->PLA2 Hydrolysis LPC 1-Stearoyl-sn-glycero-3-phosphocholine LPCAT Lysophosphatidylcholine Acyltransferase (LPCAT) LPC->LPCAT FA_sn2 Fatty Acid (from sn-2) AcylCoA Stearoyl-CoA AcylCoA->LPCAT CoA CoA OtherPC Other Phosphatidylcholine PLA2->LPC PLA2->FA_sn2 LPCAT->CoA LPCAT->OtherPC Reacylation

The Lands' cycle for 1-stearoyl-LPC production.

Conclusion

The synthesis of 1-stearoyl-lysophosphatidylcholine can be achieved through both chemical and enzymatic methods, each with its own advantages and challenges. Chemical synthesis, while versatile, requires careful control to prevent acyl migration. Enzymatic approaches offer high regioselectivity and milder reaction conditions. In biological systems, 1-stearoyl-LPC is a dynamic intermediate in the Lands' cycle, which is crucial for maintaining the fatty acid composition of cellular membranes. A thorough understanding of these synthetic and biosynthetic pathways is essential for researchers working with this important class of lipids in various scientific and therapeutic applications.

References

An In-depth Technical Guide to the Physical Properties of 18:0 Lyso-PC in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine (18:0 Lyso-PC) and its effects on lipid bilayer membranes. This document consolidates key quantitative data, details common experimental methodologies used for its study, and illustrates its involvement in cellular signaling pathways.

Core Physical Properties of 18:0 Lyso-PC

18:0 Lyso-PC, a saturated lysophospholipid, plays a significant role in various biological processes, including membrane stability and cell signaling. Its physical characteristics are fundamental to understanding its function.

Phase Behavior and Bilayer Structure

The phase behavior of 18:0 Lyso-PC in aqueous dispersion is highly dependent on hydration and temperature. At temperatures below its main phase transition, it forms a lamellar gel phase. With increasing water content, it can transition to a micellar phase.

PropertyValueExperimental ConditionsReference
Critical Micelle Concentration (CMC) 0.4 µMPyrene Fluorescence Technique[1][2][3]
Main Phase Transition Temperature (Tm) 27 °C (low-temperature phase to micelle transition)Differential Scanning Calorimetry (DSC), >40 wt% water[4]
Enthalpy of Transition (ΔH) 6.75 kcal/molDifferential Scanning Calorimetry (DSC)[4]
Bilayer Repeat Distance 47.6 Å to 59.4 ÅX-ray Diffraction, 20-39% hydration at 10°C[4]
Phosphate-Phosphate Distance 30 ÅX-ray Diffraction, indicating an interdigitated lamellar gel phase[4]
Hydrocarbon Chain Tilt Angle 20 - 30 degreesCalculated from X-ray diffraction data[4]
Hydration ~19 molecules of water per molecule of 18:0-lysoPC at maximum hydrationX-ray Diffraction[4]
Influence on Membrane Fluidity

The incorporation of 18:0 Lyso-PC into lipid bilayers can significantly alter membrane fluidity. Due to its saturated acyl chain, it generally decreases membrane fluidity, which can have profound effects on cellular processes such as migration and the activity of membrane-associated proteins.

Experimental Protocols for Studying 18:0 Lyso-PC in Lipid Bilayers

A variety of biophysical techniques are employed to characterize the properties of 18:0 Lyso-PC in model membranes. Below are detailed methodologies for some of the key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies.

Methodology:

  • Sample Preparation: Hydrate a known amount of 18:0 Lyso-PC in a specific buffer or water to the desired weight percentage. Encapsulate the hydrated lipid dispersion in a hermetically sealed DSC pan. Prepare a reference pan containing only the buffer.

  • Instrument Setup: Place the sample and reference pans in the DSC instrument. Set the temperature program to scan over a range that includes the expected phase transition of 18:0 Lyso-PC (e.g., from 0°C to 50°C). A typical scan rate is 1-5°C/min.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: The phase transition temperature (Tm) is determined as the peak temperature of the endothermic or exothermic transition. The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

X-ray Diffraction

X-ray diffraction provides detailed information about the structure of lipid assemblies, including bilayer thickness, lamellar repeat distance, and the packing of acyl chains.

Methodology:

  • Sample Preparation: Prepare a hydrated sample of 18:0 Lyso-PC, often aligned on a solid substrate or as a multilamellar vesicle dispersion. The hydration level is carefully controlled.

  • Instrument Setup: Mount the sample in an X-ray beam. A detector is positioned to collect the scattered X-rays at different angles. For lipid bilayers, both small-angle X-ray scattering (SAXS) to probe the overall bilayer structure and wide-angle X-ray scattering (WAXS) to examine the acyl chain packing are used.

  • Data Acquisition: Expose the sample to the X-ray beam and collect the diffraction pattern. The exposure time will vary depending on the sample and the X-ray source.

  • Data Analysis: The positions of the diffraction peaks are used to calculate the lamellar repeat distance (d-spacing) using Bragg's law. The width and shape of the peaks provide information about the ordering of the lipid molecules. Electron density profiles can be calculated from the intensities of the diffraction peaks to determine the bilayer thickness and the location of different parts of the lipid molecule.[4]

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the lateral mobility of fluorescently labeled molecules within a membrane, providing insights into membrane fluidity.

Methodology:

  • Sample Preparation: Prepare lipid vesicles (e.g., Giant Unilamellar Vesicles - GUVs) or a supported lipid bilayer containing a small amount of a fluorescently labeled lipid probe.

  • Microscope Setup: Place the sample on a confocal laser scanning microscope.

  • Photobleaching: Use a high-intensity laser beam to photobleach the fluorescent probes in a small, defined region of the membrane.

  • Image Acquisition: Acquire a series of images of the bleached region at low laser intensity over time.

  • Data Analysis: Measure the recovery of fluorescence in the bleached spot as unbleached probes diffuse into the area. The rate of fluorescence recovery is used to calculate the diffusion coefficient of the fluorescent probe, which is a measure of membrane fluidity.

Signaling Pathways Involving 18:0 Lyso-PC

18:0 Lyso-PC is not merely a structural component of membranes but also an active signaling molecule that can influence various cellular pathways.

G Protein-Coupled Receptor (GPCR) Signaling

Lysophosphatidylcholines, including 18:0 Lyso-PC, can act as ligands for several G protein-coupled receptors (GPCRs), such as G2A and GPR4.[5][6] Activation of these receptors can initiate downstream signaling cascades.

GPCR_Signaling LysoPC 18:0 Lyso-PC GPCR GPCR (e.g., G2A, GPR4) LysoPC->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Downstream Downstream Signaling Second_Messenger->Downstream

Caption: 18:0 Lyso-PC binding to a GPCR activates a G protein, leading to downstream signaling.

Protein Kinase C (PKC) Pathway Modulation

18:0 Lyso-PC can influence the activity of Protein Kinase C (PKC), a key enzyme in many signal transduction cascades. Studies have shown that Lyso-PC can directly activate PKC or modulate its activity in the presence of other activators like diacylglycerol (DAG).[7][8][9] The effect can be concentration-dependent, with low concentrations often being activatory and high concentrations inhibitory.[10]

PKC_Pathway LysoPC 18:0 Lyso-PC PKC Protein Kinase C LysoPC->PKC Modulates Activity Substrates Cellular Substrates PKC->Substrates Phosphorylates Response Cellular Response Substrates->Response

Caption: 18:0 Lyso-PC can modulate the activity of Protein Kinase C, affecting cellular responses.

Experimental Workflow for Characterizing 18:0 Lyso-PC Effects

A typical workflow to investigate the physical effects of 18:0 Lyso-PC on a model lipid bilayer would involve a combination of the techniques described above.

Experimental_Workflow start Start: Prepare Lipid Mixtures (with and without 18:0 Lyso-PC) dsc DSC Analysis (Determine Phase Behavior) start->dsc xray X-ray Diffraction (Analyze Bilayer Structure) start->xray frap FRAP Measurement (Assess Membrane Fluidity) start->frap end End: Correlate Physical Properties with Biological Function dsc->end xray->end frap->end

References

The Multifaceted Biological Roles of 1-Stearoyl-sn-glycero-3-phosphocholine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

1-Stearoyl-sn-glycero-3-phosphocholine (18:0 Lyso-PC) is a ubiquitous lysophospholipid that plays a critical role in a myriad of cellular processes. Far from being a mere metabolic intermediate or structural component of cell membranes, 18:0 Lyso-PC is now recognized as a key signaling molecule involved in apoptosis, inflammation, and cellular metabolism. This technical guide provides an in-depth exploration of the biological functions of 18:0 Lyso-PC, with a focus on its molecular mechanisms of action. We present a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its key signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, a species of lysophosphatidylcholine (lyso-PC), is generated from the hydrolysis of phosphatidylcholine by phospholipase A2.[1] It is a major component of oxidized low-density lipoprotein (LDL) and is implicated in various physiological and pathological conditions, including cancer, atherosclerosis, and metabolic diseases.[1][2] This document aims to provide a detailed technical overview of the cellular functions of 18:0 Lyso-PC, summarizing key findings and methodologies for its investigation.

Core Biological Functions and Signaling Pathways

Induction of Apoptosis in Cancer Cells

18:0 Lyso-PC has demonstrated potent pro-apoptotic activity in various cancer cell lines, particularly in chronic myelogenous leukemia (CML) K562 cells.[3] The primary mechanism involves the inhibition of histone deacetylase 3 (HDAC3) and the subsequent suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3]

  • HDAC3 and STAT3 Inhibition: 18:0 Lyso-PC treatment leads to a reduction in HDAC3 expression and inhibits the phosphorylation of STAT3 at both Ser727 and Tyr705 residues in K562 cells.[3] This inactivation of the HDAC3/STAT3 axis results in the downregulation of several anti-apoptotic and cell survival genes, including Cyclin D1, Cyclin E, Bcl-xL, Bcl-2, and survivin.[3][4]

  • Caspase Activation: The inhibition of the STAT3 pathway by 18:0 Lyso-PC triggers the intrinsic apoptotic cascade, evidenced by the cleavage of caspase-9 and caspase-3, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[3]

Below is a diagram illustrating the proposed signaling pathway for 18:0 Lyso-PC-induced apoptosis.

apoptosis_pathway cluster_cell Cancer Cell LPC 18:0 Lyso-PC HDAC3 HDAC3 LPC->HDAC3 inhibits pSTAT3 p-STAT3 LPC->pSTAT3 inhibits STAT3 STAT3 HDAC3->STAT3 deacetylates STAT3->pSTAT3 phosphorylation Bcl2 Bcl-2, Bcl-xL, Survivin pSTAT3->Bcl2 activates transcription Casp9 Caspase-9 Bcl2->Casp9 inhibits Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces

Figure 1: 18:0 Lyso-PC Induced Apoptosis Pathway
Role in Atherosclerosis and Cholesterol Efflux

18:0 Lyso-PC is a significant component of oxidized LDL and plays a dual role in the development of atherosclerosis. While its accumulation can be pro-inflammatory, it also promotes cholesterol efflux from macrophage foam cells, a key process in preventing the buildup of atherosclerotic plaques.[1][5] At a concentration of 20 μmol/L, 18:0 Lyso-PC was shown to be more effective at promoting cholesterol release than lyso-PCs with shorter fatty acid chains.[5]

Regulation of Cellular Metabolism via PPARγ Activation

Recent studies have identified 18:0 Lyso-PC as a potential agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[6] This interaction suggests a therapeutic potential for 18:0 Lyso-PC in metabolic disorders like type 2 diabetes, where it has been shown to have a hypoglycemic effect with lower liver and cardiotoxicity compared to the synthetic PPARγ agonist rosiglitazone.[6]

Substrate for Autotaxin and LPA Production

18:0 Lyso-PC serves as a substrate for the enzyme autotaxin (ATX), a lysophospholipase D that converts lysophosphatidylcholines into lysophosphatidic acid (LPA).[1][7] LPA is a potent signaling molecule involved in diverse cellular processes, including cell proliferation, migration, and survival. The conversion of 18:0 Lyso-PC to LPA by ATX is a critical step in many physiological and pathological signaling cascades.

The enzymatic conversion of 18:0 Lyso-PC by autotaxin is depicted in the following diagram.

autotaxin_reaction cluster_reaction Autotaxin-mediated LPA Synthesis LPC This compound (18:0 Lyso-PC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Choline Choline ATX->Choline

Figure 2: 18:0 Lyso-PC Conversion by Autotaxin

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activities of this compound.

Table 1: Effects on Cancer Cell Viability

Cell LineConcentration (μM)Incubation Time (h)EffectReference
K56210 - 8024 - 72Significant reduction in viability[3]
HL-6010 - 8024 - 72Significant reduction in viability[3]
U93710 - 8024 - 72Significant reduction in viability[3]
MDA-MB-23110 - 8024 - 72Significant reduction in viability[3]

Table 2: Effects on Cholesterol Efflux

CompoundConcentration (μmol/L)Effect on [³H]cholesterol releaseReference
This compound20More effective than C14:0 and C16:0 lyso-PC[5]
This compound40No further increase in activity compared to 20 µmol/L[5]

Table 3: In Vivo Effects in a High-Fat Diet Mouse Model

ParameterControl GroupHigh-Fat Diet (HFD) GroupHFD + 18:0 Lyso-PC GroupReference
Body Weight Gain (g)10.07 ± 2.4919.09 ± 1.8113.56 ± 2.75[2][8]
Gonadal Adipose Tissue Weight (g)1.03 ± 0.212.48 ± 0.411.76 ± 0.37[2]

Detailed Experimental Protocols

This section provides synthesized methodologies for key experiments used to characterize the biological roles of this compound.

Protocol for Assessing Apoptosis Induction in K562 Cells

This protocol is a composite of methods described in the literature for studying apoptosis in the K562 cell line.[3][5][9]

1. Cell Culture:

  • Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Treatment:

  • Seed K562 cells at a density of 1 x 10⁶ cells/mL in 6-well plates.

  • Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40, 80 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

3. Cell Viability Assay (MTT Assay):

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

5. Western Blot Analysis for Apoptosis-Related Proteins:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against HDAC3, p-STAT3 (Ser727 and Tyr705), STAT3, cleaved caspase-9, cleaved caspase-3, PARP, Bcl-2, and β-actin (as a loading control).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the general workflow for the apoptosis assessment protocol.

apoptosis_workflow cluster_workflow Apoptosis Assessment Workflow start Start culture Culture K562 Cells start->culture treat Treat with 18:0 Lyso-PC culture->treat viability MTT Assay for Cell Viability treat->viability flow Annexin V/PI Staining & Flow Cytometry treat->flow western Western Blot for Apoptotic Proteins treat->western end End viability->end flow->end western->end

Figure 3: Experimental Workflow for Apoptosis Assessment
Protocol for Cholesterol Efflux Assay

This protocol is based on the methodology for studying cholesterol efflux from macrophage foam cells.[5]

1. Macrophage Isolation and Foam Cell Formation:

  • Isolate peritoneal macrophages from mice.

  • Culture the macrophages in DMEM with 10% FBS.

  • Induce foam cell formation by incubating the macrophages with acetylated LDL (50 µg/mL) for 48 hours.

2. Cholesterol Efflux Experiment:

  • Wash the foam cells with PBS.

  • Incubate the cells with serum-free DMEM containing this compound (e.g., 20 µmol/L and 40 µmol/L) for various time points (e.g., 6, 12, 24 hours).

  • Collect the medium and lyse the cells.

  • Measure the cholesterol content in the medium and the cell lysate using a cholesterol quantification kit.

  • Calculate the percentage of cholesterol efflux as (cholesterol in medium / (cholesterol in medium + cholesterol in cells)) x 100%.

Protocol for Quantification of 18:0 Lyso-PC by Mass Spectrometry

This protocol provides a general guideline for the quantification of 18:0 Lyso-PC in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

1. Sample Preparation:

  • For plasma samples, perform a lipid extraction using a modified Folch or Bligh-Dyer method.

  • Add an internal standard (e.g., a deuterated or ¹³C-labeled 18:0 Lyso-PC) to the sample before extraction for accurate quantification.

2. LC-MS/MS Analysis:

  • Use a C18 reversed-phase column for chromatographic separation.

  • Employ a gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol with 0.1% formic acid (Solvent B).

  • Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific transition for 18:0 Lyso-PC (e.g., m/z 524.4 → 184.1).

3. Data Analysis:

  • Quantify the amount of 18:0 Lyso-PC by comparing the peak area of the analyte to that of the internal standard and using a standard curve generated with known concentrations of 18:0 Lyso-PC.

Conclusion and Future Directions

This compound is a bioactive lipid with diverse and significant roles in cellular physiology and pathology. Its involvement in apoptosis, cholesterol metabolism, and PPARγ signaling highlights its potential as a therapeutic target and a biomarker for various diseases. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the intricate functions of this important molecule. Future research should focus on elucidating the full spectrum of its receptor interactions, the downstream consequences of its metabolic flux, and its precise role in the tumor microenvironment and in the progression of metabolic diseases. A deeper understanding of the biology of 18:0 Lyso-PC will undoubtedly open new avenues for the development of novel therapeutic strategies.

References

1-Stearoyl-sn-glycero-3-phosphocholine as a Biomarker in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Stearoyl-sn-glycero-3-phosphocholine, also known as lysophosphatidylcholine (LPC) 18:0, is a saturated lysophospholipid that plays a significant role in cellular processes and lipid metabolism.[][] It consists of a glycerol backbone, a stearic acid (18:0) acyl chain at the sn-1 position, and a phosphocholine head group at the sn-3 position.[3][4] As an amphiphilic molecule, it influences the structure and fluidity of cell membranes and acts as a signaling molecule.[][] LPCs are typically formed through the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2 (PLA2) or by the action of lecithin-cholesterol acyltransferase (LCAT) in blood plasma.[5] Given its involvement in fundamental biological pathways, LPC (18:0) has emerged as a crucial biomarker in various metabolic studies, offering insights into the pathophysiology of complex diseases.

Metabolic Pathways and Formation

LPC (18:0) is a key intermediate in phospholipid metabolism, primarily generated through the de-acylation of phosphatidylcholine (PC). This process is part of a continuous remodeling cycle, known as the Lands cycle, that regulates the fatty acid composition of cellular membranes.

Two primary pathways lead to the formation of LPC (18:0):

  • Hydrolysis by Phospholipase A2 (PLA2): The most common pathway involves the enzymatic hydrolysis of a phosphatidylcholine molecule containing a stearoyl group at the sn-1 position. PLA2 specifically cleaves the fatty acid from the sn-2 position, releasing a free fatty acid and LPC (18:0).[5]

  • Lecithin-Cholesterol Acyltransferase (LCAT) Activity: In blood plasma, LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to cholesterol, forming cholesteryl esters and lysophosphatidylcholine.[5] This reaction is integral to high-density lipoprotein (HDL) maturation and reverse cholesterol transport.

LPCs can be further metabolized through two main routes: re-acylation back into PCs by lysophosphatidylcholine acyltransferases (LPCATs) or degradation by lysophospholipases.

G cluster_enzymes Enzymes PC Phosphatidylcholine (PC 18:0/X:X) LPC This compound (LPC 18:0) PC->LPC PLA2 / LCAT FFA Free Fatty Acid (from sn-2) PC->FFA PLA2 LPC->PC LPCAT GPC Glycerophosphocholine LPC->GPC Lysophospholipase StearicAcid Stearic Acid LPC->StearicAcid Lysophospholipase Cholesterol Cholesterol CE Cholesteryl Ester Cholesterol->CE LCAT PLA2 Phospholipase A2 LCAT Lecithin-Cholesterol Acyltransferase LPCAT Lysophosphatidylcholine Acyltransferase Lysophospholipase Lysophospholipase

Metabolic pathways for the formation and degradation of LPC (18:0).

Role as a Biomarker in Metabolic Disease

Alterations in the levels of LPC (18:0) have been associated with several metabolic and chronic diseases, making it a valuable biomarker for risk assessment, diagnosis, and understanding disease mechanisms.

Cardiovascular Disease

LPC (18:0) has a complex and context-dependent role in cardiovascular health. It is a known pathological component of oxidized low-density lipoproteins (LDL) and is found in atherosclerotic lesions. Recent studies using mass spectrometry imaging have revealed that LPC (18:0) is significantly elevated in advanced atherosclerotic plaques compared to early-stage plaques in both mouse models and human carotid samples.[6] However, the same study found that plasma levels of LPC (18:0) were significantly reduced in human subjects with high cardiovascular risk who were undergoing elective coronary artery bypass grafting.[6] This suggests a complex relationship where tissue accumulation in plaques may lead to decreased circulating levels.

Oncology

Metabolomic studies have identified LPC (18:0) as a potential biomarker for cancer risk. A large prospective study found that higher plasma levels of LPC (18:0) were strongly and consistently associated with a lower risk of developing breast, prostate, and colorectal cancers.[7] This inverse association suggests that a global shift in phosphatidylcholine metabolism may precede cancer diagnosis by several years and could be a target for understanding tumorigenesis.[7]

Inflammatory Conditions and Other Diseases

Lysophosphatidylcholines, in general, are implicated in a wide range of diseases. Decreased levels of total LPC have been observed in inflammatory conditions such as sepsis, rheumatoid arthritis, diabetes, and Alzheimer's disease, where lower levels were associated with increased mortality risk.[5] While data specific to the LPC (18:0) species in all these conditions is still emerging, its pro-inflammatory properties in vitro suggest it is an active participant in these disease processes.

Signaling Functions of LPC (18:0)

Beyond its structural role, LPC (18:0) functions as a bioactive lipid mediator, initiating intracellular signaling cascades by acting on G protein-coupled receptors (GPCRs).[5] This signaling can lead to a variety of cellular responses, including inflammation, cell proliferation, and apoptosis.

Key signaling events initiated by LPC include:

  • Activation of Phospholipase C (PLC): Binding of LPC to its receptor can activate PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored Ca2+ into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate members of the PKC family.

  • MAPK Pathway Activation: LPC signaling can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, influencing gene expression and cell cycle regulation.

  • STAT3 Pathway Inhibition: In some cancer cell lines, LPC (18:0) has been shown to induce apoptosis by inhibiting the phosphorylation and DNA binding activity of STAT3, a key transcription factor for survival genes.[]

G LPC LPC (18:0) GPCR G Protein-Coupled Receptor (GPCR) LPC->GPCR G_protein G Protein GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates MAPK MAPK Cascade G_protein->MAPK activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ release ER->Ca2 Ca2->PKC activates CellularResponse Cellular Responses (Inflammation, Proliferation) PKC->CellularResponse MAPK->CellularResponse

Generalized signaling pathway activated by LPC (18:0).

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating LPC (18:0) as a biomarker.

Table 1: Association of Plasma LPC a C18:0 with Cancer Risk

Cancer Type Hazard Ratio (HR) per SD Increase 95% Confidence Interval (CI) P-value Source

| Overall Cancer | 0.37 | 0.27–0.51 | <0.0001 |[7] |

Data from a prospective metabolomics study.[7] "Overall Cancer" includes breast, prostate, and colorectal cancers.

Table 2: LPC (18:0) Levels in Atherosclerosis

Comparison Tissue/Sample Regulation of LPC (18:0) P-value Source
Advanced vs. Early Plaques Mouse Aorta Significantly Elevated 0.024 [6]

| Cardiovascular Risk vs. Control | Human Plasma | Significantly Reduced | <0.001 |[6] |

Experimental Protocols for Quantification

The accurate quantification of LPC (18:0) in biological matrices is critical for its validation as a biomarker. High-throughput methods based on electrospray ionization tandem mass spectrometry (ESI-MS/MS) are standard for lipidomic analysis.[8]

Detailed Methodology: Targeted Lipidomics via LC-MS/MS

This protocol provides a representative workflow for the quantification of LPC (18:0) in human plasma or serum.

1. Sample Preparation and Lipid Extraction:

  • Objective: To efficiently extract lipids from the biological matrix while removing interfering substances like proteins. The methyl-tert-butyl ether (MTBE) method is a common and effective choice.[9][10]

  • Procedure:

    • Thaw plasma/serum samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 10 µL of the sample.[9]

    • Add 10 µL of an internal standard mixture. For LPC quantification, a deuterated or 13C-labeled LPC (e.g., LPC 18:0-d35) is ideal.

    • Add 200 µL of methanol and vortex for 10 seconds to precipitate proteins.[10]

    • Add 750 µL of MTBE.[11]

    • Vortex vigorously for 5 minutes, then incubate at room temperature for 30-60 minutes on a shaker.[10][11]

    • Add 150 µL of water (LC-MS grade) to induce phase separation. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.[10][11]

    • Carefully collect the upper organic layer (~700 µL) and transfer it to a new tube.

    • Dry the lipid extract completely under a stream of nitrogen gas or using a vacuum concentrator.[11]

    • Reconstitute the dried extract in 100-200 µL of the analysis solvent (e.g., Methanol/Isopropanol 1:1 v/v) for LC-MS/MS injection.[11]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Objective: To chromatographically separate LPC (18:0) from other lipid species and isomers before detection and quantification by the mass spectrometer.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.[10][11]

  • Typical Conditions:

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).[11]

    • Mobile Phase A: Acetonitrile:Water (60:40 v/v) with 10 mM ammonium formate and 0.1% formic acid.[11]

    • Mobile Phase B: Isopropanol:Acetonitrile:Water (90:9:1 v/v) with 10 mM ammonium formate and 0.1% formic acid.[11]

    • Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipids.

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as phosphocholine lipids ionize efficiently in this mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole instrument. The precursor ion for LPC (18:0) is m/z 524.37. A characteristic product ion is the phosphocholine headgroup fragment at m/z 184.07.[3][12]

      • MRM Transition: 524.37 -> 184.07

3. Data Processing and Quantification:

  • Objective: To integrate the chromatographic peaks and calculate the concentration of LPC (18:0) relative to the internal standard.

  • Procedure:

    • Use instrument-specific software to integrate the peak areas for the LPC (18:0) MRM transition and the internal standard MRM transition.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the absolute concentration by comparing this ratio to a standard curve generated from authentic LPC (18:0) standards of known concentrations.

G start Biological Sample (Plasma, Serum, Tissue) add_is Addition of Internal Standard start->add_is extraction Lipid Extraction (e.g., MTBE Method) add_is->extraction drydown Solvent Evaporation (Nitrogen Stream) extraction->drydown reconstitute Reconstitution in Analysis Solvent drydown->reconstitute lcms LC-MS/MS Analysis (C18, ESI+, MRM) reconstitute->lcms data Data Processing (Peak Integration) lcms->data quant Absolute Quantification (vs. Standard Curve) data->quant

Experimental workflow for the quantification of LPC (18:0).

Conclusion

This compound is a multifaceted lipid molecule that stands at the intersection of membrane biology, lipid metabolism, and cellular signaling. Its consistent and significant associations with major metabolic diseases, including cardiovascular conditions and various cancers, underscore its potential as a robust biomarker. The inverse relationship observed with cancer risk is particularly compelling and warrants further investigation into its protective mechanisms. As analytical techniques in lipidomics continue to advance in sensitivity and throughput, the clinical utility of LPC (18:0) for risk stratification, early diagnosis, and as a potential therapeutic target is poised to expand, offering valuable insights for researchers and drug development professionals.

References

An In-depth Technical Guide on the Interaction of 1-Stearoyl-sn-glycero-3-phosphocholine with Membrane Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-sn-glycero-3-phosphocholine (LPC 18:0) is a lysophospholipid that plays a significant role in various cellular processes through its interaction with membrane proteins. This technical guide provides a comprehensive overview of the current understanding of these interactions, focusing on the biophysical and functional consequences. It delves into the modulation of key membrane protein classes, including G protein-coupled receptors (GPCRs) and ion channels, by LPC 18:0. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in the fields of membrane biology, pharmacology, and drug development.

Introduction

This compound, a species of lysophosphatidylcholine, is an endogenous lipid molecule generated from the hydrolysis of phosphatidylcholine by phospholipase A2.[1] Its amphiphilic nature, consisting of a saturated 18-carbon stearoyl chain and a polar phosphocholine headgroup, allows it to integrate into and modify the properties of cellular membranes.[2] Beyond its structural role, LPC 18:0 is increasingly recognized as a signaling molecule that modulates the function of various membrane proteins, thereby influencing a range of physiological and pathological processes.[3] Understanding the intricacies of these interactions is crucial for elucidating disease mechanisms and for the development of novel therapeutics.

Biophysical Effects of this compound on the Lipid Bilayer

The insertion of LPC 18:0 into the lipid bilayer can induce significant changes in the physical properties of the membrane, which in turn can allosterically modulate the function of embedded membrane proteins. The cone shape of the LPC 18:0 molecule, with its large headgroup and single acyl chain, can alter membrane curvature and increase lateral pressure within the bilayer.[4] These perturbations can influence the conformational state and activity of mechanosensitive ion channels and other membrane proteins sensitive to their lipid environment.

Interaction with Specific Membrane Proteins

G Protein-Coupled Receptors (GPCRs): The G2A Receptor

The G protein-coupled receptor G2A has been identified as a receptor for lysophosphatidylcholines, including LPC 18:0.[5][6] While the direct binding affinity of LPC 18:0 to G2A is still a subject of investigation, functional studies have demonstrated that LPC 18:0 can induce G2A-dependent signaling cascades.

Quantitative Data on G2A Activation:

ParameterValueCell TypeReference
LPC 18:0 Concentration for G2A Redistribution10 µMDO11.10 T cells[6]
LPC 18:0-induced Macrophage MigrationConcentration-dependentMacrophages[4]

Signaling Pathway of G2A Activation by LPC 18:0:

The interaction of LPC 18:0 with G2A is thought to regulate the receptor's localization, preventing its spontaneous internalization and promoting its presence at the cell surface where it can signal.[4][7] This leads to the activation of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is pivotal in cell migration and proliferation.[7][8]

G2A_Signaling LPC_18_0 This compound (LPC 18:0) G2A G2A Receptor LPC_18_0->G2A interacts with Membrane Plasma Membrane Internalization Spontaneous Internalization G2A->Internalization prevents Surface_Expression Increased Surface Expression G2A->Surface_Expression G_Protein G Proteins Surface_Expression->G_Protein activates ERK_Cascade MEK/ERK Signaling Cascade G_Protein->ERK_Cascade activates Cell_Migration Cell Migration ERK_Cascade->Cell_Migration promotes

Figure 1: G2A signaling pathway initiated by LPC 18:0.
Ion Channels: Transient Receptor Potential (TRP) Channels

LPC 18:0 has been shown to modulate the activity of several members of the Transient Receptor Potential (TRP) channel family, which are involved in sensory perception, including pain and temperature sensation.

LPC 18:0 acts as a sensitizer of the TRPV1 channel, a key receptor in nociception. It potentiates the response of TRPV1 to its agonist, capsaicin.[4] This sensitization is thought to occur through a combination of direct interaction with the channel and indirect effects on the lipid bilayer, which lower the energy barrier for channel opening.

Quantitative Data on TRPV1 Sensitization:

ParameterValueCell TypeReference
LPC 18:0 Concentration for Sensitization3-30 µMRat primary sensory neurons[9]
Increase in Capsaicin-evoked Calcium InfluxConcentration-dependentHEK293T cells expressing TRPV1[9]

Proposed Mechanism of TRPV1 Sensitization by LPC 18:0:

LPC 18:0 is believed to increase the lateral pressure in the plasma membrane, which in turn facilitates the conformational changes required for TRPV1 channel gating.[4] This leads to an enhanced response to stimuli like capsaicin.

TRPV1_Sensitization LPC_18_0 This compound (LPC 18:0) Membrane Plasma Membrane LPC_18_0->Membrane inserts into TRPV1 TRPV1 Channel (Closed) Membrane->TRPV1 increases lateral pressure TRPV1_Open TRPV1 Channel (Open/Sensitized) TRPV1->TRPV1_Open lowers activation energy Calcium Ca²⁺ Influx TRPV1_Open->Calcium Capsaicin Capsaicin Capsaicin->TRPV1

Figure 2: Mechanism of TRPV1 sensitization by LPC 18:0.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Studies

This technique is used to measure the ion currents flowing through the channels of a single cell, providing insights into how LPC 18:0 modulates channel activity.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulator

  • Borosilicate glass capillaries

  • Cell culture of interest (e.g., HEK293T cells expressing TRPV1 or primary sensory neurons)

  • External solution (e.g., Artificial Cerebrospinal Fluid - aCSF)

  • Internal solution (pipette solution)

  • This compound (LPC 18:0) stock solution

  • Channel agonist (e.g., capsaicin)

Procedure:

  • Prepare cells on coverslips for recording.

  • Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

  • Fill the micropipette with internal solution and mount it on the micromanipulator.

  • Approach a target cell with the micropipette while applying positive pressure.

  • Upon contact with the cell, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Clamp the cell membrane at a desired holding potential (e.g., -60 mV).

  • Record baseline channel activity.

  • Perfuse the cell with the external solution containing the desired concentration of LPC 18:0.

  • After a pre-incubation period, co-apply LPC 18:0 with the channel agonist (e.g., capsaicin) and record the evoked currents.

  • Analyze the changes in current amplitude, kinetics, and other parameters to determine the effect of LPC 18:0.

Workflow Diagram:

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cells on Coverslips Start->Prepare_Cells Pull_Pipette Pull and Fill Micropipette Prepare_Cells->Pull_Pipette Approach_Cell Approach Cell and Form GΩ Seal Pull_Pipette->Approach_Cell Whole_Cell Establish Whole-Cell Configuration Approach_Cell->Whole_Cell Record_Baseline Record Baseline Current Whole_Cell->Record_Baseline Apply_LPC Perfuse with LPC 18:0 Record_Baseline->Apply_LPC Apply_Agonist Co-apply LPC 18:0 and Agonist Apply_LPC->Apply_Agonist Record_Response Record Evoked Current Apply_Agonist->Record_Response Analyze Analyze Data Record_Response->Analyze End End Analyze->End

Figure 3: Workflow for whole-cell patch-clamp experiments.
Protein-Lipid Overlay Assay

This is a qualitative to semi-quantitative method to screen for interactions between a protein of interest and various lipids, including LPC 18:0.

Materials:

  • Nitrocellulose or PVDF membrane

  • This compound (LPC 18:0) and other lipids of interest

  • Purified protein of interest (e.g., with a GST or His-tag)

  • Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)

  • Primary antibody against the protein tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Dissolve lipids, including LPC 18:0, in an appropriate organic solvent.

  • Spot serial dilutions of the lipids onto the nitrocellulose membrane and allow the solvent to evaporate completely.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the purified protein of interest in blocking buffer for 1-2 hours.

  • Wash the membrane extensively with TBST to remove unbound protein.

  • Incubate the membrane with the primary antibody against the protein tag.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the bound protein using a chemiluminescent substrate. The intensity of the spots indicates the relative binding affinity of the protein for the different lipids.[5][10]

Workflow Diagram:

PLO_Workflow Start Start Spot_Lipids Spot Lipids on Membrane Start->Spot_Lipids Block Block Membrane Spot_Lipids->Block Incubate_Protein Incubate with Purified Protein Block->Incubate_Protein Wash1 Wash Unbound Protein Incubate_Protein->Wash1 Incubate_Primary_Ab Incubate with Primary Antibody Wash1->Incubate_Primary_Ab Wash2 Wash Unbound Antibody Incubate_Primary_Ab->Wash2 Incubate_Secondary_Ab Incubate with Secondary Antibody Wash2->Incubate_Secondary_Ab Wash3 Wash Unbound Antibody Incubate_Secondary_Ab->Wash3 Detect Detect Signal Wash3->Detect End End Detect->End

Figure 4: Workflow for the Protein-Lipid Overlay Assay.

Future Directions and Conclusion

The study of the interaction between this compound and membrane proteins is a rapidly evolving field. While significant progress has been made in understanding the functional consequences of these interactions, particularly for GPCRs and ion channels, there remains a need for more quantitative biophysical data. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) could provide valuable information on the direct binding affinities and thermodynamics of these interactions. Furthermore, the application of advanced molecular dynamics simulations will be instrumental in visualizing the atomic-level details of how LPC 18:0 modulates membrane protein structure and function.[11]

References

The Dual Role of 1-Stearoyl-sn-glycero-3-phosphocholine in Cellular Fate: A Technical Guide to its Function in Apoptosis and Signal Transduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-sn-glycero-3-phosphocholine (S-GPC), a specific lysophosphatidylcholine, is emerging as a critical bioactive lipid with significant implications in the regulation of fundamental cellular processes. This technical guide provides a comprehensive overview of the current understanding of S-GPC's role in apoptosis and cell signaling. It delves into the molecular mechanisms through which S-GPC exerts its effects, highlighting its potential as a therapeutic target in various diseases, particularly in oncology. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways involved.

Introduction

Lysophospholipids, once considered mere intermediates in membrane metabolism, are now recognized as pivotal signaling molecules.[1] Among them, this compound (also known as 18:0 Lyso-PC) has garnered significant attention for its ability to induce programmed cell death, or apoptosis, in various cancer cell lines.[2][3] This document aims to provide an in-depth technical analysis of S-GPC's function, focusing on its pro-apoptotic activities and its broader role in cellular signaling cascades. Understanding these mechanisms is crucial for the development of novel therapeutic strategies that can harness the cytotoxic potential of this lipid molecule.

Quantitative Data on the Pro-Apoptotic Effects of S-GPC

The pro-apoptotic activity of S-GPC has been quantified in several studies, primarily focusing on its effects on cancer cell lines. The following tables summarize the key findings.

Table 1: Effect of S-GPC on the Viability of Various Cancer Cell Lines [2]

Cell LineCancer TypeConcentration Range (µM)Incubation Time (h)Effect
K562Chronic Myelogenous Leukemia10-8024-72Significant reduction in cell viability
HL-60Acute Promyelocytic Leukemia10-8024-72Significant reduction in cell viability
U937Histiocytic Lymphoma10-8024-72Significant reduction in cell viability
MDA-MB-231Breast Cancer10-8024-72Significant reduction in cell viability

Table 2: Induction of Apoptosis by S-GPC in Leukemia Cell Lines [2]

Cell LineConcentration (µM)Incubation Time (h)Key Apoptotic Events Observed
K5628024Induction of apoptosis, significant increase in sub-G1 cell population
U9378024Induction of apoptosis
HL-608024Induction of apoptosis

Molecular Mechanisms of S-GPC-Induced Apoptosis

S-GPC triggers apoptosis through a multi-faceted mechanism, primarily investigated in chronic myelogenous leukemia (CML) K562 cells. The core of this mechanism involves the inhibition of key survival pathways.[2]

Inhibition of HDAC3 and STAT3

A critical aspect of S-GPC's pro-apoptotic activity is its ability to inhibit histone deacetylase 3 (HDAC3) and the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[2] This dual inhibition leads to a cascade of downstream events culminating in cell death.

Activation of the Intrinsic Apoptotic Pathway

S-GPC treatment in K562 cells leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by the cleavage and activation of key executioner caspases.[2]

Table 3: Molecular Changes Induced by S-GPC in K562 Cells [2]

Molecular TargetConcentration (µM)Incubation Time (h)Observed Effect
Caspase-98024Induced cleavage
Caspase-38024Induced cleavage
PARP8024Induced cleavage
Acetyl-histone H3 (Lys 18 & 23)8024Enhanced levels
HDAC3 Expression8024Reduced expression
STAT3 Phosphorylation (Ser 727 & Tyr 705)8024Inhibited
Downregulation of Survival Genes

The inhibition of the HDAC3/STAT3 axis by S-GPC results in the transcriptional repression of several crucial survival genes that are often overexpressed in cancer cells.[2][]

Table 4: Downregulation of Survival Genes by S-GPC in K562 Cells [2]

GeneConcentration (µM)Incubation Time (h)
Cyclin D18024
Cyclin E8024
Bcl-xL8024
Bcl-28024
Survivin8024

Role in Cell Signaling

Beyond its well-documented role in apoptosis, S-GPC and other lysophosphatidylcholines (LPCs) are involved in a variety of cell signaling pathways.

G Protein-Coupled Receptor (GPCR) Signaling

LPCs are known to signal through G protein-coupled receptors (GPCRs).[5] The G protein-coupled receptor 132 (GPR132), also known as G2A, has been suggested as a receptor for LPCs, although this remains a topic of debate.[5][6] Activation of G2A can initiate downstream signaling cascades, including the MyD88-PI3K-AKT pathway, which is involved in macrophage migration.[7][8]

Modulation of Receptor Tyrosine Kinase (RTK) Signaling

LPCs can also modulate the signaling of receptor tyrosine kinases. For instance, LPC has been shown to specifically enhance nerve growth factor (NGF)-induced signaling through its receptor TrkA in PC12 cells.[9][10] This enhancement involves the potentiation of MAPK and Akt phosphorylation.[9][10]

Inhibition of Caspase-11 Activation

In the context of inflammation and sepsis, stearoyl LPC has been identified as an inhibitor of lipopolysaccharide (LPS)-mediated caspase-11 activation.[11][12] This action can block macrophage pyroptosis, a form of inflammatory cell death, suggesting a protective role for S-GPC in certain inflammatory conditions.[11]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and processes described, the following diagrams have been generated using Graphviz.

S_GPC_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SGPC This compound (S-GPC) HDAC3 HDAC3 SGPC->HDAC3 Inhibits pSTAT3 p-STAT3 SGPC->pSTAT3 Inhibits Phosphorylation HistoneH3 Histone H3 HDAC3->HistoneH3 Deacetylates acetyl_H3 Acetylated Histone H3 STAT3 STAT3 SurvivalGenes Survival Genes (Cyclin D1, Bcl-2, etc.) pSTAT3->SurvivalGenes Activates Transcription Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes cleaved_PARP Cleaved PARP SurvivalGenes->Apoptosis Inhibits

Caption: S-GPC induced apoptosis signaling pathway in K562 cells.

Experimental_Workflow_Apoptosis_Assay cluster_assays Apoptosis Assays start Start: Cancer Cell Culture (e.g., K562 cells) treatment Treatment with S-GPC (e.g., 80 µM for 24h) start->treatment harvest Cell Harvesting treatment->harvest flow_cytometry Flow Cytometry (Annexin V/PI Staining for Apoptosis, Sub-G1 Analysis for Cell Cycle) harvest->flow_cytometry western_blot Western Blot (Caspase Cleavage, PARP Cleavage, Protein Expression Levels) harvest->western_blot gene_expression qRT-PCR (Survival Gene Expression) harvest->gene_expression end End: Data Analysis and Conclusion flow_cytometry->end western_blot->end gene_expression->end

Caption: General experimental workflow for assessing S-GPC induced apoptosis.

Experimental Protocols

This section provides a generalized methodology for key experiments cited in the literature concerning the pro-apoptotic effects of S-GPC.

Cell Culture and Treatment
  • Cell Lines: K562, HL-60, U937, and MDA-MB-231 cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound (S-GPC) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are seeded at a specific density and treated with varying concentrations of S-GPC (e.g., 10-80 µM) for specified time periods (e.g., 24-72 hours). Control cells are treated with the vehicle alone.

Cell Viability Assay
  • Method: The effect of S-GPC on cell viability is commonly assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with S-GPC as described above.

    • Following incubation, MTT solution is added to each well and incubated for an additional 4 hours to allow for the formation of formazan crystals.

    • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control.

Apoptosis Analysis by Flow Cytometry
  • Method: Annexin V-FITC and Propidium Iodide (PI) double staining is used to quantify apoptosis.

  • Procedure:

    • Treated and control cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Method: Western blotting is used to detect changes in protein expression and cleavage.

  • Procedure:

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, p-STAT3, STAT3, HDAC3, and β-actin as a loading control) overnight at 4°C.

    • The membrane is washed and incubated with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a potent inducer of apoptosis in various cancer cell lines, with a well-defined mechanism of action in CML cells involving the inhibition of the HDAC3/STAT3 signaling axis. Its ability to modulate other signaling pathways, including those mediated by GPCRs and RTKs, underscores its broader significance in cellular regulation. The dual role of S-GPC, promoting cell death in cancer while potentially offering protection in certain inflammatory contexts, makes it a fascinating molecule for further investigation.

Future research should focus on elucidating the full spectrum of its signaling activities across different cell types and disease models. Identifying the specific receptor(s) for S-GPC and a deeper exploration of its in vivo efficacy and safety profile will be critical steps toward translating these fundamental findings into novel therapeutic applications for cancer and inflammatory diseases.

References

The Enzymatic Degradation of 1-Stearoyl-Lysophosphatidylcholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-stearoyl-lysophosphatidylcholine (sLPC), a specific species of lysophosphatidylcholine (LPC), is a bioactive lipid molecule derived from the hydrolysis of phosphatidylcholine. It is not merely an intermediate in lipid metabolism but also a signaling molecule implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] The enzymatic degradation of sLPC is a critical regulatory mechanism that controls its bioavailability and the production of other potent signaling lipids. This technical guide provides an in-depth overview of the core enzymatic pathways governing sLPC degradation, associated signaling cascades, quantitative data, and detailed experimental protocols for its study.

Core Enzymatic Degradation Pathways

The metabolic fate of 1-stearoyl-lysophosphatidylcholine is primarily dictated by the action of several key enzymes that hydrolyze specific ester bonds within the molecule. The main pathways include degradation by lysophospholipases and reacylation back into phosphatidylcholine.

Hydrolysis by Lysophospholipases

Lysophospholipases are a class of enzymes that hydrolyze lysophospholipids. Depending on the cleavage site, they are classified as lysophospholipase A1, C, or D.[3]

  • Lysophospholipase D (LysoPLD): The most prominent enzyme in this pathway is Autotaxin (ATX), a secreted lysophospholipase D.[4] ATX catalyzes the hydrolysis of the phosphocholine headgroup from sLPC, yielding two biologically active products: Lysophosphatidic Acid (LPA) and choline .[4][5] LPA is a potent signaling molecule that mediates a wide range of cellular responses, including cell proliferation, migration, and survival, through its own family of G protein-coupled receptors.[4][6]

  • Lysophospholipase A1 (LysoPLA1): These enzymes catalyze the hydrolysis of the acyl chain from the sn-1 position. The action of LysoPLA1 on 1-stearoyl-lysophosphatidylcholine releases stearic acid (a free fatty acid) and glycerophosphocholine (GPC) .[7] While enzymes with LysoPLA1 activity have been identified, their role in circulating LPC degradation is less established compared to Autotaxin.[1][3]

  • Lysophospholipase C (LysoPLC): This class of enzymes would cleave the glycerophosphate bond, releasing phosphocholine and monoacylglycerol. While theoretically possible, enzymes with significant lysophospholipase C activity for LPC degradation have not been well-documented in circulation.[1][3] However, some lysosomal activity has been suggested.[8]

Reacylation by Lysophosphatidylcholine Acyltransferase (LPCAT)

In a reverse reaction that is part of the lipid remodeling pathway known as the Lands cycle, 1-stearoyl-lysophosphatidylcholine can be reacylated to form phosphatidylcholine.[1][9] This reaction is catalyzed by Lysophosphatidylcholine Acyltransferase (LPCAT) enzymes, such as LPCAT1.[10][11] These enzymes transfer an acyl group from an Acyl-CoA donor to the free hydroxyl group at the sn-2 position of sLPC, reforming a diacyl-phosphatidylcholine molecule.[10][12] This pathway is crucial for maintaining membrane phospholipid composition and surfactant production in the lungs.[12]

Diagram of Enzymatic Degradation Pathways

Enzymatic_Degradation cluster_main 1-Stearoyl-Lysophosphatidylcholine (sLPC) cluster_products Products sLPC 1-Stearoyl-LPC ATX Autotaxin (Lysophospholipase D) sLPC->ATX LPCAT LPCAT (+ Acyl-CoA) sLPC->LPCAT LysoPLA1 Lysophospholipase A1 sLPC->LysoPLA1 LPA Lysophosphatidic Acid (LPA) (18:0) Choline Choline GPC Glycerophosphocholine (GPC) StearicAcid Stearic Acid PC Phosphatidylcholine (PC) ATX->LPA ATX->Choline LPCAT->PC LysoPLA1->GPC LysoPLA1->StearicAcid

Caption: Major enzymatic pathways for the metabolism of 1-stearoyl-lysophosphatidylcholine.

Signaling Pathways Associated with sLPC

Beyond being a substrate for degradation, 1-stearoyl-lysophosphatidylcholine itself can directly initiate intracellular signaling, particularly in immune cells like macrophages.

One well-documented pathway involves the activation of AMP-activated protein kinase (AMPK) . sLPC has been shown to increase the phosphorylation and activation of AMPK.[13] Activated AMPK, in turn, phosphorylates and activates p38 mitogen-activated protein kinase (p38 MAPK) . This cascade has been demonstrated to enhance the phagocytic ability of macrophages, suggesting a role for sLPC in modulating the innate immune response to bacterial infections.[13] Additionally, sLPC has been identified as an inhibitor of lipopolysaccharide (LPS)-mediated caspase-11 activation, which can protect against endotoxemia.[14]

Diagram of sLPC-Induced Signaling Pathway

Signaling_Pathway sLPC 1-Stearoyl-LPC AMPK AMPK Activation (Phosphorylation) sLPC->AMPK activates p38 p38 MAPK Activation (Phosphorylation) AMPK->p38 activates Phagocytosis Enhanced Macrophage Phagocytosis p38->Phagocytosis leads to

Caption: sLPC enhances macrophage phagocytosis via the AMPK/p38 MAPK signaling pathway.

Quantitative Data Summary

The enzymatic processing of sLPC is governed by enzyme kinetics and substrate availability. The following tables summarize key quantitative data found in the literature.

Table 1: Kinetic Parameters for Autotaxin (ATX)
SubstrateKm (μM)kcat (s⁻¹)Source
Lysophosphatidylcholine (LPC)~50 - 200Slow, rate-limiting[4]
Fluorescent LPC analogue (FS-3)Not specified0.024 (hydrolysis)[4][15]
Sphingosylphosphorylcholine (SPC)230 +/- 70Not specified[6][16]

Note: The kinetics of ATX are highly substrate-dependent. Substrate binding and hydrolysis are slow and rate-limiting with natural LPC.[4][15]

Table 2: Representative Concentrations of Lysophosphatidylcholine (LPC)
Sample TypeConcentration RangeSource
Healthy Human Plasma/Serum125 - 200 µM[1][17]
Human Serum (LOD of Nanozyme Assay)8.97 µM (Fluorometric)[18]
Human Serum (LOD of Nanozyme Assay)23.1 µM (Colorimetric)[18]

Note: LPC levels can be elevated in various pathological conditions, including cardiovascular disease and cancer.[1]

Experimental Protocols

Studying the enzymatic degradation of sLPC requires robust and specific methodologies. Below are detailed protocols for key experiments.

Protocol: Enzymatic Assay for Lysophosphatidylcholine Quantification

This protocol is based on a coupled enzymatic reaction that can be measured colorimetrically or fluorometrically.[17][19]

Principle: LPC is hydrolyzed by a lysophospholipase to yield glycerophosphocholine (GPC). GPC is then cleaved by glycerophosphorylcholine phosphodiesterase (GPCPD) to produce choline. Choline is oxidized by choline oxidase to generate hydrogen peroxide (H₂O₂), which reacts with a probe to produce a quantifiable signal.

Materials:

  • LPC Assay Buffer

  • LPC Enzyme Mix (containing lysophospholipase, GPCPD, choline oxidase, peroxidase)

  • LPC Probe (e.g., a probe that reacts with H₂O₂)

  • LPC Standard (e.g., 1-stearoyl-lysophosphatidylcholine of known concentration)

  • Samples (serum, plasma, cell lysates)

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • For serum or plasma, samples can often be used directly after appropriate dilution in the LPC Assay Buffer.

    • For tissues or cells, perform a lipid extraction (e.g., using a chloroform:methanol method) to isolate the lipid fraction.[17] Resuspend the dried lipid extract in a buffer containing a detergent to ensure solubilization.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the LPC Standard in the LPC Assay Buffer to generate a standard curve (e.g., 0 to 400 µM).

  • Reaction Setup:

    • Add 50 µL of each standard and sample into separate wells of the 96-well plate.

    • Prepare a Master Reaction Mix containing the LPC Assay Buffer, LPC Enzyme Mix, and LPC Probe according to the manufacturer's instructions.

    • Add 50 µL of the Master Reaction Mix to each well containing the standards and samples.

    • For background control, prepare a separate mix without the LPC Enzyme Mix and add it to wells containing only the sample.

  • Incubation:

    • Incubate the plate for 30 minutes at 37°C, protected from light.[17]

  • Measurement:

    • Colorimetric: Measure the absorbance at 570 nm.

    • Fluorometric: Measure the fluorescence at Ex/Em = 535/587 nm (or as specified for the probe).

  • Calculation:

    • Subtract the background reading from the sample readings.

    • Plot the standard curve and determine the concentration of LPC in the samples by interpolating from the curve.

Protocol: HPLC-ELSD Method for sLPC and Degradation Product Analysis

This protocol allows for the simultaneous separation and quantification of phosphatidylcholine (PC), lysophosphatidylcholine (LPC), and free fatty acids (FFA).[20]

Principle: Normal-phase High-Performance Liquid Chromatography (HPLC) separates lipids based on the polarity of their headgroups. An Evaporative Light Scattering Detector (ELSD) is used for detection, as it is a universal detector for non-volatile compounds and does not require chromophores.

Materials & Equipment:

  • HPLC system with a gradient pump and autosampler

  • Evaporative Light Scattering Detector (ELSD)

  • Silica analytical column

  • Mobile Phase A: Chloroform:Methanol (70:30, v/v)

  • Mobile Phase B: Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)

  • Standards: 1-stearoyl-PC, 1-stearoyl-LPC, Stearic Acid

Procedure:

  • Sample Preparation:

    • Extract lipids from the sample matrix using a suitable method (e.g., Bligh-Dyer).

    • Dry the lipid extract under nitrogen and reconstitute in the initial mobile phase (e.g., chloroform).

  • Chromatographic Conditions:

    • Column: Allsphere silica column or equivalent.

    • Flow Rate: 1.0 mL/min.

    • Gradient Elution: Establish a gradient program that effectively separates the compounds of interest. An example gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of the more polar Mobile Phase B to elute LPC and other polar lipids.

    • Run Time: Approximately 25 minutes.[20]

  • ELSD Settings:

    • Nebulizer Temperature: e.g., 40°C.

    • Evaporator Temperature: e.g., 60°C.

    • Gas Flow (Nitrogen): e.g., 1.5 L/min. (Optimize for your system).

  • Quantification:

    • Generate calibration curves for each standard (PC, LPC, and stearic acid). Note that ELSD response is often non-linear, so a logarithmic or quadratic fit may be necessary.[20]

    • Inject samples and integrate the peak areas corresponding to each lipid.

    • Calculate the concentration of each analyte in the sample based on the calibration curve.

Diagram of Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction (e.g., Chloroform/Methanol) Sample->Extraction Assay Enzymatic Assay (Quantification) - Colorimetric - Fluorometric Extraction->Assay HPLC HPLC-ELSD (Separation & Quantification) - PC - LPC - FFA Extraction->HPLC Quant Quantify sLPC Levels Assay->Quant Kinetics Determine Degradation Kinetics HPLC->Kinetics Profile Profile Degradation Products HPLC->Profile

Caption: A generalized workflow for the analysis of sLPC and its degradation products.

Conclusion

The enzymatic degradation of 1-stearoyl-lysophosphatidylcholine is a tightly regulated process with significant implications for cellular signaling and homeostasis. The key enzymes—Autotaxin and LPCATs—represent a critical metabolic nexus, controlling the balance between sLPC, the potent signaling lipid LPA, and the essential membrane component phosphatidylcholine. Understanding the kinetics, pathways, and cellular consequences of sLPC degradation is paramount for researchers in lipidomics and professionals in drug development. The methodologies and data presented in this guide offer a foundational framework for investigating this pathway and its potential as a therapeutic target in a range of human diseases.[1][5]

References

Methodological & Application

Application Notes: Preparation of 1-Stearoyl-sn-glycero-3-phosphocholine (S-GPC) Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Liposomes are microscopic, spherical vesicles composed of one or more lipid bilayers surrounding an aqueous core.[1][2] Their structural versatility, biocompatibility, and ability to encapsulate both hydrophilic and hydrophobic compounds make them ideal candidates for drug delivery systems.[3][4] 1-Stearoyl-sn-glycero-3-phosphocholine (S-GPC), a lysophosphatidylcholine, is an amphiphilic molecule with a single acyl chain that can influence membrane curvature and stability.[] While pure S-GPC does not readily form stable bilayers, it can be incorporated with other lipids, such as cholesterol, to form liposomes for research and drug delivery applications. Cholesterol is known to enhance the stability of the lipid bilayer, reduce permeability, and decrease the fluidity of the membrane.[2][6]

This document provides a detailed protocol for the preparation of S-GPC-containing liposomes using the well-established thin-film hydration method followed by extrusion.[7][8][9] This technique is widely used due to its simplicity and ability to produce homogenous populations of unilamellar vesicles with controlled size.[10][11][12]

Key Applications:

  • Drug Delivery: Encapsulation of therapeutic agents to improve solubility, stability, and pharmacokinetic profiles.[3]

  • Membrane Studies: Investigation of lipid asymmetry, membrane dynamics, and the biophysical effects of lysolipids on bilayer organization.[]

  • Model Cells: Use as artificial cell models for various biological studies.[1]

Experimental Protocol: Thin-Film Hydration and Extrusion

This protocol describes the formation of multilamellar vesicles (MLVs) by hydrating a thin lipid film, followed by a size-reduction step using extrusion to produce large unilamellar vesicles (LUVs) of a defined size.[13]

Materials and Equipment:

  • This compound (S-GPC)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Rotary Evaporator[14]

  • Round-bottom flask (50 mL)

  • Vacuum pump

  • Water bath

  • Vortex mixer

  • Liposome Extruder (e.g., Avanti Mini-Extruder)[15]

  • Polycarbonate membranes (e.g., 100 nm pore size)[16]

  • Gas-tight syringes

  • Dynamic Light Scattering (DLS) instrument for size analysis

Procedure:

  • Lipid Dissolution:

    • Co-dissolve this compound and cholesterol in a chloroform:methanol (e.g., 2:1 v/v) solvent mixture in a round-bottom flask.[17] A common molar ratio is 7:3 S-GPC:Cholesterol to enhance membrane stability.[18]

    • Gently swirl the flask until the lipids are fully dissolved, resulting in a clear solution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the lipid's transition temperature (Tc), typically between 40-65°C, to ensure proper lipid mixing.[14][18]

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This process deposits a thin, uniform lipid film on the inner wall of the flask.[3]

  • Drying:

    • Once the film is formed and appears dry, connect the flask to a high-vacuum pump for at least 2 hours (or overnight) to remove any residual organic solvent.[17]

  • Hydration:

    • Add the desired volume of pre-warmed aqueous hydration buffer to the flask. The temperature of the buffer should be maintained above the lipid's Tc.[3]

    • Agitate the flask using a vortex mixer or by manual swirling. This process allows the lipid film to swell and hydrate, spontaneously forming heterogeneous multilamellar vesicles (MLVs). The hydration period should last for approximately 1 hour.

  • Extrusion (Sizing):

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Transfer the MLV suspension into one of the gas-tight syringes.

    • Pass the liposome suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 11 to 21 times).[14] This mechanical stress reduces the size and lamellarity, resulting in a more homogenous population of LUVs.[13] The extrusion process should also be performed at a temperature above the Tc.[15]

  • Storage:

    • Store the final liposome suspension at 4°C to maintain stability.[14] For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant like sucrose or trehalose can be employed.[3][4]

Characterization and Data

The physical properties of the prepared liposomes should be thoroughly characterized to ensure quality and reproducibility. Key parameters are summarized below.

ParameterMethodTypical ValueSignificance
Mean Particle Size Dynamic Light Scattering (DLS)~100-120 nm (for 100 nm membrane)[15][16]Affects biodistribution, cellular uptake, and stability.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2[16]Indicates the homogeneity of the liposome size distribution.
Zeta Potential Electrophoretic Light ScatteringNear-neutral for PC:CholMeasures surface charge, which influences stability and interaction with biological systems.
Encapsulation Efficiency (%) Varies (e.g., Spectrophotometry, Chromatography)Highly dependent on the encapsulated molecule.Determines the percentage of the initial drug that is successfully entrapped within the liposomes.
Morphology Transmission Electron Microscopy (TEM) / Cryo-TEMSpherical vesiclesVisual confirmation of liposome formation and structure.

Visualized Workflows and Structures

Liposome_Preparation_Workflow cluster_prep Step 1: Film Preparation cluster_hydrate Step 2: Hydration & Sizing cluster_analysis Step 3: Analysis & Storage A Dissolve Lipids (S-GPC + Cholesterol) in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer B->C D Formation of MLVs C->D E Extrusion through Polycarbonate Membrane D->E F Homogeneous LUVs E->F G Characterization (Size, PDI, etc.) F->G H Store at 4°C G->H

// Drug Molecules node [shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Hydrophilic\nDrug", fontsize=10]; hydrophilic_drug [pos="0,0!"];

node [shape=star, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Hydrophobic\nDrug", fontsize=10]; hydrophobic_drug1 [pos="2.2,0.5!"]; hydrophobic_drug2 [pos="-2.2,-0.5!"];

// Invisible edges for positioning edge [style=invis]; core -> hydrophilic_drug;

// Labels labelloc="b"; fontsize=12; fontcolor="#202124"; caption [label="\n\nLipid Bilayer", shape=plaintext]; edge [style=solid, color="#202124", arrowhead=none]; caption -> outer_layer [ltail=cluster_liposome]; } END_OF_DOT Caption: Structure of a unilamellar liposome encapsulating different types of molecules.

References

Application Notes and Protocols: 1-Stearoyl-sn-glycero-3-phosphocholine for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-sn-glycero-3-phosphocholine, also known as 18:0 Lyso-PC, is a lysophosphatidylcholine, a class of phospholipids that are components of cell membranes and precursors to important signaling molecules.[] In the context of in vitro cell culture experiments, this compound has garnered significant interest for its diverse biological activities. These include the induction of apoptosis in cancer cells, modulation of immune responses, and involvement in neuronal signaling pathways.[2] Its amphiphilic nature allows it to influence membrane curvature and stability, making it a valuable tool in liposome research for studying membrane dynamics.[3]

These application notes provide an overview of the utility of this compound in cell culture experiments and detailed protocols for its application in studying apoptosis, signal transduction, and calcium signaling.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Synonyms 18:0 Lyso-PC, L-α-Lysophosphatidylcholine, stearoyl
CAS Number 19420-57-6[4]
Molecular Formula C₂₆H₅₄NO₇P[4]
Molecular Weight 523.68 g/mol [4]
Appearance White to off-white solid[4]
Purity ≥ 99%[4]
Storage Conditions Store at < -10°C[4]

Applications in Cell Culture

Induction of Apoptosis in Cancer Cells

This compound has been demonstrated to induce apoptosis in various cancer cell lines, making it a molecule of interest for cancer research and drug development. Its pro-apoptotic effects are particularly noted in chronic myelogenous leukemia (CML), breast cancer, and other hematological malignancies.

Mechanism of Action: The primary mechanism involves the inhibition of histone deacetylase 3 (HDAC3) activity and the subsequent suppression of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation. This leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin, and the activation of the caspase cascade, ultimately resulting in programmed cell death.[3]

Affected Cell Lines and Effective Concentrations:

Cell LineCancer TypeEffective Concentration (µM)Incubation Time (hours)Observed Effects
K562Chronic Myelogenous Leukemia10-8024-72Reduced cell viability, induced apoptosis, cleavage of caspase-9, caspase-3, and PARP.
HL-60Promyelocytic Leukemia10-8024-72Reduced cell viability, induced apoptosis.
U937Histiocytic Lymphoma10-8024-72Reduced cell viability, induced apoptosis.
MDA-MB-231Breast Cancer10-8024-72Reduced cell viability.
Modulation of Immune Cell Function

This compound can influence the behavior of various immune cells. Saturated lysophosphatidylcholines, including the 18:0 species, have been shown to inhibit the activation and migration of human eosinophils in vitro.[2][5] This suggests a potential role in modulating inflammatory responses. The effects on neutrophils are more complex, with some studies indicating pro-inflammatory priming while others suggest an inhibition of reactive oxygen species production and activation, depending on the experimental context and formulation.[2]

Involvement in Neuronal Signaling and Pain Pathways

Emerging research has implicated 18:0 Lyso-PC in pain signaling. It has been shown to sensitize the capsaicin receptor TRPV1, a key player in nociception. This sensitization can lead to an increase in intracellular calcium concentration in primary sensory neurons, contributing to pain hypersensitivity.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium appropriate for the cell line

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound by dissolving the powder in DMSO. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution, dissolve 5.24 mg of the compound in 1 mL of DMSO.[6]

    • Sonication may be required to fully dissolve the lipid.[6]

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.

    • It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.1%).

    • Vortex the working solution gently before adding it to the cells.

Protocol 2: Apoptosis Assay using Annexin V Staining and Flow Cytometry

This protocol is designed to quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Cells of interest (e.g., K562)

  • This compound working solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.

    • Allow the cells to adhere (for adherent cells) or stabilize (for suspension cells) overnight.

    • Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO-treated) group.

  • Cell Harvesting and Staining:

    • After incubation, harvest the cells. For adherent cells, use trypsinization. For suspension cells, collect by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Annexin V-FITC is detected in the green fluorescence channel (FL1), and PI is detected in the red fluorescence channel (FL2).

    • Gate the cell populations to distinguish between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Protocol 3: Western Blot for STAT3 Phosphorylation

This protocol outlines the detection of phosphorylated STAT3 (p-STAT3) to assess the impact of this compound on this signaling pathway.

Materials:

  • Treated cell lysates

  • Protein extraction buffer (e.g., M-PER) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • After treatment with this compound, wash the cells with cold PBS and lyse them with protein extraction buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin) to normalize the data.

Protocol 4: HDAC Activity Assay

This protocol describes a method to measure the inhibitory effect of this compound on total HDAC activity.

Materials:

  • Nuclear extracts from treated cells or purified HDAC enzyme

  • HDAC Activity Assay Kit (colorimetric or fluorometric)

  • Trichostatin A (TSA) as a positive control for inhibition

Procedure:

  • Sample Preparation:

    • Prepare nuclear extracts from cells treated with this compound and control cells according to the kit manufacturer's instructions.

    • Alternatively, use purified HDAC enzyme for an in vitro inhibition assay.

  • Assay Performance:

    • Follow the specific protocol provided with the HDAC Activity Assay Kit. Generally, this involves:

      • Adding the nuclear extract or purified enzyme to wells of a microplate coated with an acetylated histone substrate.

      • Adding this compound at various concentrations to the respective wells. Include a no-inhibitor control and a positive control with TSA.

      • Incubating the plate to allow for the deacetylation reaction to occur.

      • Adding a developer solution that recognizes the deacetylated substrate.

      • Measuring the absorbance (colorimetric) or fluorescence (fluorometric) on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the no-inhibitor control.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 18_0_Lyso_PC This compound HDAC3 HDAC3 18_0_Lyso_PC->HDAC3 Inhibits pSTAT3 p-STAT3 (Active) 18_0_Lyso_PC->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 HDAC3->STAT3 Deacetylates & Activates STAT3->pSTAT3 Phosphorylation Caspase9 Caspase-9 pSTAT3->Caspase9 Inhibits Activation Anti_Apoptotic_Genes Anti-Apoptotic Genes (Bcl-2, Bcl-xL, Survivin) pSTAT3->Anti_Apoptotic_Genes Promotes Transcription Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Anti_Apoptotic_Genes->Apoptosis Inhibits G cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis cluster_results Results Cell_Culture 1. Seed Cells in Culture Plates Treatment 2. Treat with this compound Cell_Culture->Treatment Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot (p-STAT3, Total STAT3) Treatment->Western_Blot HDAC_Assay HDAC Activity Assay Treatment->HDAC_Assay Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Imaging Chemiluminescence Imaging Western_Blot->Imaging Plate_Reader Spectrophotometer/Fluorometer Reading HDAC_Assay->Plate_Reader Apoptosis_Quant Quantification of Apoptotic Cells Flow_Cytometry->Apoptosis_Quant Protein_Quant Quantification of Protein Expression Imaging->Protein_Quant Enzyme_Activity Determination of HDAC Inhibition Plate_Reader->Enzyme_Activity

References

Application Note: Quantitative Analysis of 1-Stearoyl-sn-glycero-3-phosphocholine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Stearoyl-sn-glycero-3-phosphocholine (S-GPC), also known as LysoPC(18:0), is a lysophosphatidylcholine (LPC) that plays a significant role in numerous biological processes, including cell signaling and membrane structure.[1][2] As a bioactive lipid, its concentration levels can be indicative of various physiological and pathological states, making it a potential biomarker in disease research and a point of interest in drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the sensitive and specific quantification of S-GPC in complex biological matrices.[3] This document provides detailed protocols and methodologies for the robust analysis of S-GPC using electrospray ionization tandem mass spectrometry.

Principle of Mass Spectrometric Detection

The analysis of S-GPC is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. In this mode, S-GPC is readily protonated to form the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 524.37.[4]

Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) yields characteristic product ions. The most prominent fragmentation pathway for lysophosphatidylcholines involves the cleavage of the phosphocholine headgroup, resulting in a highly abundant product ion at m/z 184.07.[5][6] Another significant fragment ion is observed at m/z 104.11.[6][7] The highly specific transition of m/z 524.4 → 184.1 is most commonly used for quantification in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity by filtering out background noise.

G cluster_frag Fragmentation of this compound parent Precursor Ion [M+H]⁺ m/z 524.37 frag1 Phosphocholine Headgroup m/z 184.07 parent->frag1 CID frag2 Cyclic Phosphane Fragment m/z 104.11 parent->frag2 CID

Caption: Fragmentation pathway of protonated S-GPC in MS/MS.

Experimental Protocols

Protocol 1: Lipid Extraction from Human Plasma

This protocol describes a protein precipitation and lipid extraction method suitable for preparing plasma samples for LC-MS/MS analysis.

Materials:

  • Human plasma (collected with EDTA)

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS) solution (e.g., LPC(17:0) at 10 µg/mL in isopropanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution to the plasma.

  • To precipitate proteins, add 200 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the extracted lipids, to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of S-GPC.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an ESI source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 320°C

  • Sheath Gas Flow: 35 (arbitrary units)

  • Auxiliary Gas Flow: 10 (arbitrary units)

  • Collision Gas: Argon at 1.5 mTorr

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
S-GPC (18:0 LysoPC) 524.4 184.1 100 25
S-GPC (18:0 LysoPC) 524.4 104.1 100 35

| LPC(17:0) (IS) | 510.4 | 184.1 | 100 | 25 |

Data Presentation

Quantitative performance should be evaluated by constructing a calibration curve using a suitable internal standard. The table below summarizes typical performance characteristics for the quantification of lysophosphatidylcholines using LC-MS/MS.

ParameterTypical ValueDescription
Linearity (R²)> 0.995The coefficient of determination for the calibration curve.
LLOQ (ng/mL)1 - 10The Lower Limit of Quantification, the lowest concentration that can be quantified with acceptable precision and accuracy.
ULOQ (ng/mL)1000 - 5000The Upper Limit of Quantification, the highest concentration that can be quantified without dilution.
Precision (%CV)< 15%The coefficient of variation for replicate measurements.
Accuracy (%Bias)± 15%The deviation of the measured value from the nominal value.

Experimental Workflow Visualization

The entire process from sample collection to data analysis is outlined in the workflow diagram below.

G cluster_workflow S-GPC Analysis Workflow arrow arrow A 1. Sample Collection (e.g., Plasma) B 2. Protein Precipitation & Lipid Extraction A->B C 3. Centrifugation B->C D 4. Supernatant Isolation C->D E 5. Solvent Evaporation D->E F 6. Reconstitution E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing & Quantification G->H

Caption: A comprehensive workflow for S-GPC analysis.

References

Application Notes and Protocols for NMR Spectroscopy Analysis of 1-Stearoyl-sn-glycero-3-phosphocholine (SOPC) in Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Stearoyl-sn-glycero-3-phosphocholine (SOPC) is a common asymmetric phospholipid in biological membranes, featuring a saturated stearoyl chain (18:0) at the sn-1 position and an unsaturated oleoyl chain (18:1) at the sn-2 position. This structure is representative of many phospholipids found in mammalian cell membranes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure, dynamics, and interactions of SOPC within model membrane systems at atomic resolution.[1][2][3] NMR can provide insights into lipid phase behavior, acyl chain order, headgroup conformation, and interactions with membrane-associated molecules like proteins and drugs.[3][4][5]

These application notes provide an overview of key NMR methodologies and detailed protocols for investigating SOPC-containing membranes.

Key NMR Techniques for SOPC Membrane Studies

A variety of NMR techniques can be employed to probe different aspects of SOPC in a membrane environment. The choice of technique depends on the specific research question and the sample preparation (e.g., liquid-state vesicles vs. solid-state bilayers).

³¹P NMR: Probing Headgroup Dynamics and Lipid Phase

Phosphorus-31 (³¹P) NMR is highly effective for characterizing the phosphocholine headgroup of SOPC and identifying the overall phase of the lipid assembly.[6][7] Since each phospholipid contains a single phosphorus atom, ³¹P NMR provides a direct window into the headgroup's local environment and motional properties.[6]

  • Information Obtained:

    • Lipid Phase Identification: The lineshape of the ³¹P NMR spectrum is characteristic of the lipid phase. Lamellar (bilayer) phases produce a broad, axially symmetric powder pattern, while hexagonal phases have a pattern with opposite sign and half the width. Isotropic phases, such as small vesicles or cubic phases, yield a sharp, single peak.[8][9][10]

    • Headgroup Dynamics: The chemical shift anisotropy (CSA), which is the width of the powder pattern, is sensitive to the motional averaging of the phosphate group. Changes in CSA can indicate alterations in headgroup mobility upon interaction with other molecules.[1]

    • Membrane Integrity: The use of shift reagents (e.g., lanthanide ions like Pr³⁺) that cannot cross the bilayer allows for the differentiation of inner and outer leaflet lipids in vesicles, which can be used to assess membrane permeability.[11]

²H NMR: Quantifying Acyl Chain Order

Deuterium (²H) solid-state NMR is the gold standard for determining the orientational order of the acyl chains in SOPC. This requires site-specific deuteration of the stearoyl or oleoyl chains.

  • Information Obtained:

    • Order Parameter (S_CD): The quadrupolar splitting observed in the ²H NMR spectrum is directly proportional to the order parameter of the C-²H bond vector.[10] Plotting the order parameter as a function of carbon position along the acyl chain generates an order parameter profile, which reveals the flexibility gradient from the headgroup towards the bilayer center.[12][13]

    • Membrane Fluidity: A decrease in quadrupolar splitting signifies increased motional freedom and higher membrane fluidity. This is a sensitive measure for the effects of temperature, cholesterol, or interacting peptides on the membrane's physical state.[14][15]

¹³C NMR: Investigating Conformation and Dynamics

Carbon-13 (¹³C) NMR, particularly with magic-angle spinning (MAS), provides high-resolution spectra of SOPC in membranes, allowing for the observation of individual carbon sites.[1][16]

  • Information Obtained:

    • Acyl Chain Conformation: Chemical shifts of the olefinic carbons in the oleoyl chain are sensitive to their conformation. ¹³C NMR can also be used to study the conformation of the glycerol backbone and choline headgroup.[17][18]

    • Molecular Dynamics: ¹³C spin-lattice relaxation times (T₁) provide information on the rates of fast molecular motions (picosecond to nanosecond timescale) at different positions within the SOPC molecule.[1]

    • Order Parameters: Similar to ²H NMR, order parameters can be derived from ¹³C-¹H dipolar couplings in solid-state NMR experiments.[13][17][18]

¹H NMR and NOESY: General Structure and Intermolecular Interactions

While ¹H NMR spectra of lipids in large membrane assemblies are often broad due to dipolar coupling, high-resolution techniques like High-Resolution Magic Angle Spinning (HR-MAS) can provide detailed spectra.[16][19]

  • Information Obtained:

    • General Assignment: Allows for the assignment of proton resonances from the headgroup, glycerol backbone, and acyl chains.[19][20]

    • Intermolecular Interactions: Nuclear Overhauser Effect Spectroscopy (NOESY) experiments detect through-space correlations between protons that are close to each other (< 5 Å).[21][22] This is particularly useful for determining the location and orientation of membrane-associated molecules (e.g., drugs, peptides) relative to the SOPC lipids.[23][24] ¹H MAS NOESY can map the proximity of a drug molecule to the choline headgroup, the glycerol backbone, or specific parts of the acyl chains.

Data Presentation: Quantitative NMR Parameters for PC Lipids

The following tables summarize typical quantitative data obtained from NMR studies of phosphocholine (PC) lipids in bilayer membranes. While specific values for SOPC may vary slightly with conditions (temperature, hydration, buffer), these provide a representative baseline.

Table 1: ²H NMR Order Parameters (S_CD) for SOPC-like Acyl Chains at 30°C. (Data adapted from studies on similar mixed-chain unsaturated PC lipids like POPC)

Carbon Position (sn-1, Stearoyl)S_CDCarbon Position (sn-2, Oleoyl)S_CD
20.4220.40
30.4130.39
4-80.454-80.43
100.439 (Olefinic)0.15
120.4010 (Olefinic)0.15
140.35120.30
160.25140.28
180.08160.22
180.07

Table 2: Representative ¹³C Spin-Lattice Relaxation Times (T₁) for PC Lipids in a Liquid-Crystalline Phase.

Carbon GroupTypical T₁ (ms)Information Deduced
N⁺(CH₃)₃~500High mobility of the terminal methyls in the headgroup.
Glycerol Backbone~200 - 400More restricted motion compared to headgroup and tails.
Acyl Chain CH₂ (upper)~300 - 500Relatively ordered and restricted motion.
Acyl Chain CH₂ (lower)~600 - 900Increasing motional freedom towards the chain end.
Olefinic C=C~400Restricted rotation around the C=C bond.
Terminal CH₃~1500 - 3000Very high motional freedom at the bilayer center.

Experimental Protocols

Protocol 1: Preparation of SOPC Multilamellar Vesicles (MLVs)

This protocol describes the preparation of MLVs, which are suitable for solid-state NMR experiments.

  • Lipid Film Preparation:

    • Dissolve a known quantity of SOPC powder in a chloroform/methanol (2:1, v/v) solvent mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 4 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Add the desired buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) to the dried lipid film. The amount of buffer should result in a final lipid concentration of 20-50 mg/mL.

    • Hydrate the film by gentle vortexing at a temperature above the lipid's phase transition temperature (for SOPC, this can be done at room temperature). The suspension will appear milky.

    • To ensure homogeneity, subject the sample to several (5-10) freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.

  • Sample Packing:

    • Pellet the resulting MLV suspension by ultracentrifugation (e.g., 100,000 x g for 1 hour).

    • Carefully transfer the hydrated lipid pellet into a solid-state NMR rotor (e.g., 4 mm ZrO₂) using a packing tool.

Protocol 2: Acquiring a Static ³¹P NMR Spectrum for Phase Identification

This protocol is for determining the phase of the SOPC membrane preparation.

  • Spectrometer Setup:

    • Insert the packed MLV sample into the NMR probe.

    • Tune and match the probe to the ³¹P frequency (e.g., 202.4 MHz on a 500 MHz spectrometer).

    • Set the sample temperature as required for the experiment.

  • Pulse Sequence:

    • Use a simple pulse-acquire sequence with high-power proton decoupling (e.g., SPINAL-64) during acquisition. A Hahn-echo sequence can be used to overcome probe ringing and obtain a less distorted baseline.

  • Acquisition Parameters (Example for 11.7 T / 500 MHz ¹H frequency):

    • Spectrometer Frequency (³¹P): ~202.4 MHz

    • Pulse Width (90°): 3-5 µs (determine experimentally)

    • Recycle Delay: 2-5 s

    • Acquisition Time: ~25 ms

    • Proton Decoupling: ~60-80 kHz field strength

    • Number of Scans: 1024 - 4096 (depending on sample concentration)

    • Referencing: Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).

  • Data Processing:

    • Apply an exponential line broadening of 50-100 Hz.

    • Fourier transform the free induction decay (FID).

    • Perform phase and baseline correction. The resulting spectrum's lineshape will be indicative of the lipid phase.

Visualizations

Experimental_Workflow Experimental Workflow for NMR Analysis of SOPC Membranes cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep1 Dissolve SOPC in Organic Solvent prep2 Create Thin Lipid Film prep1->prep2 Evaporation prep3 Hydrate with Buffer (MLVs) prep2->prep3 Hydration prep4 Freeze-Thaw Cycles prep3->prep4 Homogenize prep5 Pack into NMR Rotor prep4->prep5 Centrifuge nmr_acq Acquire NMR Data (e.g., ³¹P, ²H, ¹³C) prep5->nmr_acq analysis1 Process FID (FT, Phasing) nmr_acq->analysis1 analysis2 Analyze Spectrum (Lineshape, Splitting) analysis1->analysis2 analysis3 Extract Parameters (CSA, S_CD, T₁) analysis2->analysis3 analysis4 Interpret Data analysis3->analysis4

Caption: A typical workflow for studying SOPC membranes using solid-state NMR.

NMR_Techniques_Info Information Derived from Different NMR Techniques center SOPC in Membrane p31 ³¹P NMR center->p31 h2 ²H NMR center->h2 c13 ¹³C NMR center->c13 h1 ¹H NOESY center->h1 info_p31 Lipid Phase Headgroup Dynamics p31->info_p31 info_h2 Acyl Chain Order Membrane Fluidity h2->info_h2 info_c13 Chain Conformation Segmental Dynamics (T₁) c13->info_c13 info_h1 Intermolecular Distance Drug/Peptide Localization h1->info_h1

Caption: Relationship between NMR techniques and the information obtained for SOPC.

Parameter_Property_Relationship Logical Flow: From NMR Parameter to Membrane Property cluster_param Measured NMR Parameter cluster_physical Direct Physical Meaning cluster_bio Inferred Membrane Property param1 ²H Quadrupolar Splitting (ΔνQ) phys1 C-D Bond Order Parameter (S_CD) param1->phys1 param2 ³¹P Chemical Shift Anisotropy (CSA) phys2 Phosphate Group Motional Averaging param2->phys2 param3 ¹³C T₁ Relaxation Time phys3 Rate of Fast Molecular Tumbling param3->phys3 param4 ¹H-¹H NOE Intensity phys4 Proton-Proton Distance (< 5 Å) param4->phys4 bio1 Membrane Fluidity Acyl Chain Packing phys1->bio1 bio2 Headgroup Conformation Lipid Phase Behavior phys2->bio2 bio3 Segmental Flexibility phys3->bio3 bio4 Localization of Interacting Molecules phys4->bio4

References

Application Notes and Protocols for Incorporating 1-Stearoyl-sn-glycero-3-phosphocholine into Model Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Stearoyl-sn-glycero-3-phosphocholine (18:0 Lyso-PC) is a lysophospholipid, a class of lipids characterized by a single acyl chain. Its unique conical shape, contrasted with the cylindrical shape of diacyl-phospholipids, makes it a significant modulator of membrane properties. Incorporating 18:0 Lyso-PC into model membranes such as liposomes, supported lipid bilayers (SLBs), and nanodiscs is a critical technique for studying a variety of biological phenomena. These include membrane fusion and fission, the activity of membrane-bound proteins, and the mechanisms of drug-membrane interactions.

The presence of 18:0 Lyso-PC can alter membrane curvature, fluidity, and phase behavior, providing valuable insights into the roles of lysolipids in cellular processes. This document provides detailed protocols for the incorporation of 18:0 Lyso-PC into various model membrane systems and methods for their characterization.

Key Considerations for Incorporation

Due to its single acyl chain, 18:0 Lyso-PC has a higher critical micelle concentration (CMC) than its diacyl counterparts and acts as a detergent. At high concentrations, it can disrupt lipid bilayers, leading to the formation of micelles instead of stable vesicles. Therefore, the molar ratio of 18:0 Lyso-PC to the primary bilayer-forming phospholipid is a critical parameter that must be carefully controlled.

Data Presentation: Quantitative Parameters

The successful incorporation of 18:0 Lyso-PC and its effect on the model membrane can be assessed using various biophysical techniques. The tables below summarize key parameters and characterization methods.

Table 1: Recommended Molar Ratios for 18:0 Lyso-PC Incorporation

Model Membrane SystemPrimary Phospholipid(s)Recommended Molar Ratio (Lyso-PC : Primary)Notes
Liposomes (LUVs)POPC, DPPC, DOPC1:99 to 20:80Higher ratios (>20%) may lead to membrane instability and micellization.
Supported Lipid Bilayers (SLBs)POPC, Egg PC1:99 to 10:90High concentrations can inhibit vesicle fusion and proper bilayer formation.
NanodiscsDMPC, POPC5:95 to 15:85Ratio is also dependent on the Membrane Scaffold Protein (MSP) used.[1]

Table 2: Common Techniques for Characterizing Model Membranes

TechniqueParameter MeasuredTypical Results / Observations with Lyso-PC
Dynamic Light Scattering (DLS)Vesicle size (hydrodynamic radius), Polydispersity Index (PDI)Assesses homogeneity of liposome or nanodisc preparations.[2]
Transmission Electron Microscopy (TEM)Vesicle/Nanodisc morphology, lamellarity, size distributionVisual confirmation of bilayer structures and detection of micelles.
Quartz Crystal Microbalance (QCM-D)Mass and viscoelastic properties of adsorbed layersMonitors the kinetics of SLB formation via vesicle fusion.[3]
Fluorescence Recovery After Photobleaching (FRAP)Lateral diffusion coefficient, mobile fraction of lipidsIncorporation of Lyso-PC generally increases membrane fluidity and the mobile fraction.[3]
Differential Scanning Calorimetry (DSC)Phase transition temperature (Tm)Lyso-PC incorporation typically broadens and lowers the main phase transition of the primary lipid.

Experimental Protocols

Protocol 1: Preparation of Liposomes with 18:0 Lyso-PC via Thin-Film Hydration and Extrusion

This is the most common method for producing unilamellar vesicles of a defined size.[4][5]

Materials:

  • This compound (18:0 Lyso-PC)

  • Primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

  • Chloroform and/or Methanol

  • Hydration Buffer (e.g., PBS, HEPES buffer, pH 7.4)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or Argon gas stream

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Preparation: Dissolve the primary phospholipid (e.g., POPC) and 18:0 Lyso-PC in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask at the desired molar ratio.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.[4] The water bath temperature should be kept above the phase transition temperature (Tm) of the primary lipid.

  • Solvent Removal: Dry the film further under a gentle stream of nitrogen or argon gas, followed by placing it under high vacuum for at least 2 hours to remove any residual solvent.[5]

  • Hydration: Add the aqueous hydration buffer to the flask. Hydrate the lipid film by vortexing the flask, which results in the formation of multilamellar vesicles (MLVs). The hydration should be performed at a temperature above the lipid Tm.[6]

  • Extrusion: To form large unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size) multiple times (typically 11-21 passes) using a mini-extruder.[7] This process should also be conducted at a temperature above the Tm.

  • Storage: Store the resulting liposome suspension at 4°C. For long-term storage, use a buffer without phosphate and store above the lipid's freezing point.

Liposome_Preparation_Workflow Workflow for Liposome Preparation cluster_0 A 1. Lipid Dissolution (POPC + 18:0 Lyso-PC in Chloroform) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Add Buffer, Vortex) B->C D 4. Sizing (Extrusion) (Pass through 100nm membrane) C->D E 5. Characterization (DLS, TEM) D->E

Caption: Experimental workflow for preparing liposomes containing 18:0 Lyso-PC.

Protocol 2: Formation of Supported Lipid Bilayers (SLBs) via Vesicle Fusion

This protocol describes the formation of a planar lipid bilayer on a solid support, such as silica or glass, which is useful for surface-sensitive analysis techniques.[8]

Materials:

  • Liposome suspension containing 18:0 Lyso-PC (prepared as in Protocol 1, typically 50-100 nm in diameter).

  • Solid support (e.g., glass coverslip, silica sensor).

  • Buffer (e.g., PBS with Ca²⁺ and Mg²⁺).

  • Piranha solution or similar cleaning agent.

Equipment:

  • Plasma cleaner or UV-Ozone cleaner.

  • Flow cell or well plate.

  • Fluorescence microscope (if using fluorescently labeled lipids).

  • QCM-D or Surface Plasmon Resonance (SPR) instrument.

Procedure:

  • Substrate Cleaning: Thoroughly clean the silica-based substrate to render it hydrophilic. This is typically achieved by treatment with Piranha solution (use extreme caution) or exposure to an oxygen plasma/UV-Ozone cleaner.

  • Vesicle Preparation: Prepare LUVs as described in Protocol 1. The final lipid concentration should be around 0.1-1.0 mg/mL in a suitable buffer. The inclusion of divalent cations (e.g., 2-5 mM Ca²⁺) can promote vesicle fusion.[8]

  • Vesicle Fusion: Introduce the liposome solution to the cleaned substrate surface. Vesicles will begin to adsorb onto the surface, rupture, and fuse to form a continuous lipid bilayer.[8] This process can be monitored in real-time using QCM-D.

  • Rinsing: After incubation (typically 30-60 minutes), gently rinse the surface with buffer to remove any non-fused vesicles.

  • Characterization: Confirm the formation of a high-quality, fluid bilayer using techniques like FRAP (to measure lipid lateral mobility) or Atomic Force Microscopy (AFM) to visualize the surface.[3]

SLB_Formation_Workflow Workflow for SLB Formation via Vesicle Fusion cluster_1 A 1. Prepare LUVs (POPC + 18:0 Lyso-PC) C 3. Vesicle Adsorption (Vesicles bind to surface) A->C B 2. Clean Substrate (e.g., Glass, Silica) B->C D 4. Rupture & Fusion (Vesicles break and spread) C->D E 5. Bilayer Formation (Continuous SLB is formed) D->E F 6. Characterization (FRAP, AFM, QCM-D) E->F

Caption: Process of forming a supported lipid bilayer (SLB) from vesicles.

Protocol 3: Assembly of Nanodiscs with 18:0 Lyso-PC

Nanodiscs provide a native-like membrane environment for stabilizing single membrane proteins in a soluble, detergent-free form.[1][2]

Materials:

  • 18:0 Lyso-PC and primary phospholipid (e.g., DMPC).

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1.

  • Detergent (e.g., Sodium Cholate).

  • Buffer (e.g., Tris-HCl, NaCl, EDTA, pH 7.5).

  • Detergent removal beads (e.g., Bio-Beads SM-2).

Equipment:

  • Size Exclusion Chromatography (SEC) system.

  • Dialysis tubing or cassette.

Procedure:

  • Lipid-Detergent Micelle Preparation: Solubilize the lipid mixture (e.g., DMPC and 18:0 Lyso-PC) in buffer containing sodium cholate. Vortex or sonicate until the solution is clear.

  • Assembly Reaction: Mix the solubilized lipids with the desired MSP at a specific molar ratio (e.g., see Table 1 and manufacturer's guidelines). If incorporating a membrane protein, it should be added at this stage.[9]

  • Detergent Removal: Remove the detergent to initiate nanodisc self-assembly.[2] This is typically done by adding adsorbent beads (like Bio-Beads) and incubating for several hours at a temperature conducive to assembly (e.g., 4°C or room temperature), or through dialysis.

  • Purification: Purify the assembled nanodiscs from free MSP, aggregates, and residual lipids using Size Exclusion Chromatography (SEC). The nanodisc peak can be identified by its characteristic elution volume.

  • Characterization: Analyze the purified nanodiscs using DLS to confirm size and homogeneity and SDS-PAGE to verify the presence of MSP (and the incorporated protein, if any).

Caption: Diagram showing 18:0 Lyso-PC's conical shape in a lipid bilayer.

References

Application Notes and Protocols: 1-Stearoyl-sn-glycero-3-phosphocholine as a Standard in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is crucial for understanding cellular processes and disease pathogenesis. Accurate and reproducible quantification of lipid species is a fundamental challenge in this field, necessitating the use of appropriate internal standards. 1-Stearoyl-sn-glycero-3-phosphocholine (18:0 Lyso-PC) is a lysophosphatidylcholine that serves as an effective internal standard in mass spectrometry-based lipidomics for several reasons. Its defined structure with a saturated stearoyl chain at the sn-1 position provides a distinct mass-to-charge ratio, and it is typically of low endogenous abundance in many biological matrices, minimizing interference. This document provides detailed application notes and protocols for the use of 18:0 Lyso-PC as an internal standard for the quantification of lysophospholipids and other lipid classes in various biological samples.

Physicochemical Properties and Structure

This compound is a lysophospholipid characterized by a glycerol backbone, a stearic acid moiety at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position.

PropertyValueReference
Systematic Name 1-octadecanoyl-sn-glycero-3-phosphocholine[1]
Abbreviation 18:0 Lyso-PC, LPC(18:0)[2]
Molecular Formula C₂₆H₅₄NO₇P[1]
Molecular Weight 523.68 g/mol [1]
Exact Mass 523.3638 Da[1]
Solubility Soluble in chloroform:methanol (1:1) and ethanol[3]
Storage Store as a solid or in organic solvent at -20°C or below[4]

Application as an Internal Standard

The primary role of 18:0 Lyso-PC in a lipidomics workflow is to account for variations during sample preparation and analysis. By adding a known amount of the standard to each sample at the beginning of the lipid extraction process, it experiences the same conditions as the endogenous lipids. The signal intensity of the internal standard is then used to normalize the signal intensities of the target analytes, allowing for accurate relative or absolute quantification. This approach corrects for lipid loss during extraction, variations in sample injection volume, and fluctuations in mass spectrometer response.

Experimental Protocols

Preparation of Standard Solutions

a. Stock Solution (1 mg/mL):

  • Weigh 1 mg of this compound powder.

  • Dissolve the powder in 1 mL of a chloroform:methanol (2:1, v/v) solution in a glass vial.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in a tightly sealed vial to prevent solvent evaporation.

b. Working Internal Standard Solution (10 µg/mL):

  • Allow the stock solution to equilibrate to room temperature.

  • Transfer 10 µL of the 1 mg/mL stock solution into a clean glass vial.

  • Add 990 µL of methanol to achieve a final concentration of 10 µg/mL.[5]

  • Vortex to mix thoroughly. This working solution is now ready to be spiked into samples.

Sample Preparation: Lipid Extraction from Plasma

This protocol is a modification of the Folch and Bligh & Dyer methods, adapted for small sample volumes and optimized for the recovery of a broad range of lipid classes, including lysophospholipids.[3][6]

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a glass tube, add 20 µL of plasma.

  • Spiking with Internal Standard: Add 10 µL of the 10 µg/mL 18:0 Lyso-PC working internal standard solution to the plasma sample.

  • Addition of Methanol: Add 1.5 mL of ice-cold methanol to the tube. Vortex for 30 seconds to precipitate proteins.[3]

  • Addition of Chloroform: Add 3 mL of ice-cold chloroform. Vortex for 1 minute.

  • Incubation: Incubate the mixture for 1 hour at room temperature on a shaker.

  • Phase Separation: Add 1.25 mL of water to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 200 µL of the initial mobile phase for LC-MS analysis (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v). Vortex and transfer to an autosampler vial.

LC-MS/MS Analysis

The following parameters provide a general guideline for the analysis of lysophosphatidylcholines using a UPLC system coupled to a triple quadrupole mass spectrometer.[7][8]

Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Gradient 0-2 min, 32% B; 2-10 min, 32-85% B; 10-12 min, 85% B; 12-12.1 min, 85-32% B; 12.1-15 min, 32% B
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
MRM Transition 18:0 Lyso-PC: m/z 524.4 → 184.1

Note: The MRM transition for 18:0 Lyso-PC corresponds to the precursor ion [M+H]⁺ and the characteristic phosphocholine head group fragment.[9]

Quantitative Data and Performance

The use of this compound as an internal standard allows for the generation of calibration curves and the determination of key quantitative parameters for target analytes. A study demonstrated excellent linearity for the detection of 18:0 Lyso-PC.[7]

Parameter Value Reference
Linear Response Range 5 fmol to 400 fmol on-column[7]
Limit of Detection (LOD) Typically in the low fmol to high amol range on-column
Limit of Quantification (LOQ) Typically in the low fmol range on-column

LOD and LOQ are method and instrument dependent but are generally in the low femtomole range for modern mass spectrometers.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical lipidomics experiment utilizing this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with 18:0 Lyso-PC Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Modified Folch) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Peak Peak Integration LCMS->Peak Normalize Normalization to Internal Standard Peak->Normalize Quantify Quantification Normalize->Quantify

Caption: Lipidomics workflow using an internal standard.

Lysophosphatidylcholine Metabolic Pathway

This compound is an intermediate in key metabolic pathways of phospholipids. Its levels are regulated by the activity of several enzymes.

G PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LPC This compound (18:0 Lyso-PC) ATX Autotaxin (ATX) LPC->ATX LPTA Lysophospholipase- Transacylase (LPTA) LPC->LPTA LPA Lysophosphatidic Acid (LPA) GPC Glycerophosphocholine (GPC) NewPC Phosphatidylcholine (PC) PLA2->LPC ATX->LPA LPTA->GPC LPTA->NewPC

Caption: Key metabolic pathways involving lysophosphatidylcholine.

Conclusion

This compound is a reliable and effective internal standard for quantitative lipidomics. Its use, in conjunction with robust extraction protocols and sensitive LC-MS/MS methods, enables the accurate measurement of a wide range of lipid species in complex biological samples. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to implement 18:0 Lyso-PC as a standard in their lipidomics workflows, thereby enhancing the quality and reliability of their quantitative data.

References

Application Note: Formulation and Characterization of 1-Stearoyl-sn-glycero-3-phosphocholine-Based Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Stearoyl-sn-glycero-3-phosphocholine, a lysophosphatidylcholine, is a versatile phospholipid widely utilized in pharmaceutical formulations.[1][][3] Its amphiphilic nature, consisting of a single stearoyl acyl chain and a polar phosphocholine headgroup, allows it to act as an effective emulsifier, influencing membrane curvature and the stability of vesicles.[] This makes it a critical component in the development of drug delivery systems such as liposomes and lipid nanoparticles.[1] Emulsions are thermodynamically unstable systems, and the use of appropriate emulsifiers like this compound is essential for creating stable, effective, and safe drug carrier systems.[4][5] This document provides detailed protocols for the formulation of oil-in-water (o/w) emulsions using this phospholipid, along with methods for their characterization and stability assessment.

Emulsion Formulation Principles

The formulation of a stable emulsion involves the careful selection of an oil phase, an aqueous phase, and an emulsifying agent. This compound serves as the primary emulsifier, adsorbing at the oil-water interface to reduce interfacial tension and provide a barrier against droplet coalescence.[5] The choice of oil (e.g., medium-chain triglycerides, soybean oil) depends on the solubility of the active pharmaceutical ingredient (API) and the desired application.

Data Presentation

Quantitative data from typical emulsion formulations and characterization are summarized below. These values serve as a general guideline, and optimal parameters may vary depending on the specific components and processing conditions.

Table 1: Example Formulation Components for a this compound-Based Emulsion

ComponentRoleTypical Concentration (w/w)
This compoundPrimary Emulsifier1.0 - 5.0%
Medium-Chain Triglycerides (MCT) or Soybean OilOil Phase10 - 20%
GlycerinTonicity Agent2.0 - 2.5%
Active Pharmaceutical Ingredient (API)Therapeutic AgentVaries (e.g., 0.1 - 2.0%)
Water for Injection (WFI)Aqueous Phaseq.s. to 100%

Table 2: Typical Physicochemical Properties of Phospholipid-Based Emulsions

ParameterTypical RangeSignificance
Mean Particle Size (DLS)100 - 300 nm[6]Affects stability, bioavailability, and safety (particles >5 µm are a health risk for IV infusions).[7]
Polydispersity Index (PDI)< 0.25Indicates the broadness of the particle size distribution.[8]
Zeta Potential (ELS)≤ -30 mV[9]A high absolute value indicates good stability due to electrostatic repulsion between droplets.[10]
pH6.0 - 8.0[4]Affects the chemical stability of both the phospholipid and the encapsulated drug.
Drug Loading CapacityVaries widely based on drug solubility[11]The maximum amount of drug that can be encapsulated in the emulsion.

Experimental Protocols & Methodologies

Protocol for Emulsion Formulation by High-Pressure Homogenization (HPH)

High-pressure homogenization is a robust and scalable method for producing fine emulsions with a narrow size distribution.[12][13] The hot HPH technique is most common for lipid-based systems.[12]

Materials:

  • This compound

  • Oil Phase (e.g., Medium-Chain Triglycerides)

  • Aqueous Phase (Water for Injection, tonicity agent like glycerin)

  • Active Pharmaceutical Ingredient (API), if applicable

Equipment:

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Heating plates/water baths

Procedure:

  • Phase Preparation:

    • Heat the oil phase to 5-10°C above the melting point of the lipid components.[14] Dissolve the lipophilic API in the heated oil phase if applicable.

    • Separately, heat the aqueous phase (containing the emulsifier and any hydrophilic components) to the same temperature.[14]

  • Pre-emulsification:

    • Add the hot oil phase to the hot aqueous phase under continuous stirring with a high-shear mixer for 5-10 minutes. This creates a coarse pre-emulsion.[12]

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for a specific number of cycles (typically 3-10).[12][15] The number of cycles and pressure directly impact the final droplet size.[13][15]

  • Cooling:

    • Allow the resulting nanoemulsion to cool to room temperature. This process facilitates the solidification of the lipid droplets, forming the final emulsion.[12]

  • Storage: Store the final emulsion in a sealed container at the recommended temperature (e.g., 4°C).

G cluster_prep Phase Preparation cluster_process Emulsification Process cluster_final Final Steps A 1. Heat Aqueous Phase (Water + Emulsifier) C 3. Pre-Emulsification (High-Shear Mixing) A->C B 2. Heat Oil Phase (Oil + Lipophilic API) B->C D 4. High-Pressure Homogenization (Multiple Cycles) C->D Coarse Emulsion E 5. Cooling to Room Temperature D->E Hot Nanoemulsion F 6. Final Product: Stable Emulsion E->F

Caption: Workflow for emulsion preparation using hot high-pressure homogenization.

Protocol for Particle Size Analysis by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of particles by analyzing the intensity fluctuations of scattered laser light caused by Brownian motion.[7][8][16]

Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano)

Procedure:

  • Sample Preparation:

    • Dilute the emulsion sample with an appropriate medium (typically deionized water or the original aqueous phase) to a suitable concentration. Over-dilution can lead to instability, while high concentrations can cause multiple scattering effects.[17]

    • Ensure the diluent is filtered to remove any dust or particulate contaminants.[8]

  • Instrument Setup:

    • Set the instrument parameters, including temperature (e.g., 25°C), scattering angle (e.g., 173°), and properties of the dispersant (viscosity, refractive index).

  • Measurement:

    • Equilibrate the sample to the set temperature within the instrument.

    • Perform the measurement. The instrument's software will analyze the correlation function of the scattered light to determine the particle size distribution and polydispersity index (PDI).

  • Data Analysis:

    • Analyze the intensity, volume, and number distributions. The mean particle diameter and PDI are key indicators of emulsion quality.[13] For injectable emulsions, the mean particle diameter should generally be below 500 nm.[15]

Protocol for Zeta Potential Measurement by Electrophoretic Light Scattering (ELS)

Zeta potential is a measure of the magnitude of the electrostatic charge at the droplet surface and is a critical indicator of emulsion stability.[9][10] ELS measures the velocity of charged particles in an applied electric field.[18][19]

Equipment:

  • Zeta potential analyzer with an ELS module

Procedure:

  • Sample Preparation:

    • Dilute the emulsion sample with filtered deionized water or a specific buffer to a concentration suitable for measurement. High sample concentrations can lead to inaccurate results that do not reflect the true potential of the system.[18][20]

  • Cell Preparation:

    • Rinse the measurement cell (e.g., folded capillary cell) with the dispersant and then with the prepared sample.

    • Carefully inject the sample into the cell, ensuring no air bubbles are present.

  • Measurement:

    • Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

    • Apply the electric field. The instrument measures the Doppler shift of the scattered laser light to calculate the electrophoretic mobility, which is then converted to zeta potential using the Smoluchowski or Huckel equation.[10]

  • Data Analysis:

    • Record the mean zeta potential and its distribution. For o/w emulsions stabilized by phospholipids, the value is typically negative. A zeta potential with an absolute value greater than 25-30 mV generally indicates good long-term stability.[10]

G cluster_factors Key Factors cluster_stability Stability Outcomes ZP Zeta Potential (Surface Charge) Stab Emulsion Stability ZP->Stab High |ζ| > 30mV (Repulsion) Instab Instability (Creaming, Coalescence) ZP->Instab Low |ζ| < 15mV (Attraction) PS Particle Size & Distribution PS->Stab Small & Uniform (<500 nm) PS->Instab Large or Wide Dist. EC Emulsifier Concentration EC->Stab Optimal Coverage EC->Instab Insufficient SC Storage Conditions SC->Stab Proper Temp/pH SC->Instab Stress (Temp, pH)

Caption: Key factors influencing the physical stability of phospholipid emulsions.

Protocol for Emulsion Stability Assessment

Stability testing is crucial to predict the shelf-life of an emulsion. It involves subjecting the emulsion to various stress conditions and monitoring its physical properties over time.

Methods:

  • Long-Term Storage:

    • Store emulsion samples at different temperatures (e.g., 4°C, 25°C, 40°C).

    • At predetermined time points (e.g., 1, 3, 6 months), withdraw aliquots and analyze for changes in particle size, PDI, zeta potential, pH, and visual appearance (e.g., creaming, phase separation).[9]

  • Freeze-Thaw Cycling:

    • Subject the emulsion to multiple cycles of freezing (e.g., -20°C for 24 hours) and thawing (room temperature for 24 hours).

    • After a set number of cycles (e.g., 3-5), analyze the physical properties as described above. This method assesses the emulsion's resilience to temperature fluctuations.

  • Centrifugation:

    • Centrifuge the emulsion at a moderate speed (e.g., 3000 rpm for 30 minutes).

    • Visually inspect for any signs of phase separation or creaming. This is an accelerated method to predict long-term stability.

References

Troubleshooting & Optimization

Stability and proper storage of 1-stearoyl-lysophosphatidylcholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and troubleshooting for experiments involving 1-stearoyl-lysophosphatidylcholine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-stearoyl-lysophosphatidylcholine?

A1: For optimal stability, 1-stearoyl-lysophosphatidylcholine should be stored as a solid at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is crucial to protect it from moisture as it is hygroscopic. Stock solutions should also be stored at -80°C for up to six months or at -20°C for up to one month.

Q2: What is the stability of 1-stearoyl-lysophosphatidylcholine in aqueous solutions?

A2: In aqueous solutions, 1-stearoyl-lysophosphatidylcholine can undergo hydrolysis and acyl migration. The rate of these degradation processes is dependent on pH and temperature. Hydrolysis, which cleaves the stearoyl group, is minimized at a pH of approximately 6.5. Acyl migration, the process where the stearoyl group moves from the sn-1 to the sn-2 position, is also influenced by pH, with the lowest rate of isomerization occurring at a pH of 4-5. At physiological pH (7.4) and 37°C, acyl migration can be significant.

Q3: How should I prepare a stock solution of 1-stearoyl-lysophosphatidylcholine?

A3: 1-stearoyl-lysophosphatidylcholine is slightly soluble in water and methanol. To prepare a stock solution, it is recommended to use a suitable organic solvent such as ethanol or a mixture of chloroform and methanol. Gentle heating and sonication can aid in dissolution. For aqueous solutions, ultrasonic treatment may be necessary.

Q4: My 1-stearoyl-lysophosphatidylcholine solution appears cloudy. What should I do?

A4: Cloudiness in the solution may indicate precipitation due to low solubility or the formation of micelles. You can try gently warming the solution and sonicating it to aid dissolution. Ensure that the solvent is appropriate for your desired concentration.

Q5: I am observing unexpected cell death in my cell culture experiments after treatment with 1-stearoyl-lysophosphatidylcholine. What could be the cause?

A5: High concentrations of lysophosphatidylcholines can have detergent-like effects, leading to membrane disruption and cytotoxicity. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions. We recommend performing a dose-response experiment to identify a non-toxic concentration range. Cell viability can be assessed using standard assays like MTT or trypan blue exclusion. At lower concentrations (0.005% to 0.25%), cell viability is generally better maintained.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect
Possible Cause Troubleshooting Step
Degradation of 1-stearoyl-lysophosphatidylcholine Prepare fresh stock solutions. Ensure proper storage conditions are maintained. Assess the purity of your stock solution using TLC or HPLC.
Sub-optimal Concentration Perform a dose-response experiment to determine the effective concentration for your specific cell type and assay.
Incorrect pH of the medium Verify the pH of your experimental medium, as the activity of lysophosphatidylcholines can be pH-dependent.
Acyl Migration Be aware that in aqueous solutions at neutral pH, 1-stearoyl-lysophosphatidylcholine can partially convert to its sn-2 isomer, which may have different biological activity.
Issue 2: Poor Solubility
Possible Cause Troubleshooting Step
Inappropriate Solvent Use a suitable organic solvent like ethanol or a chloroform:methanol mixture for the initial stock solution. For aqueous buffers, ensure the concentration is not above the solubility limit.
Precipitation at Low Temperatures If working at low temperatures, ensure the concentration is below the solubility limit at that temperature. Gentle warming and sonication can help redissolve the compound.

Stability Data

The stability of 1-stearoyl-lysophosphatidylcholine is influenced by temperature, pH, and the solvent. The primary degradation pathways are hydrolysis of the ester bond and acyl migration.

Table 1: Summary of Stability Data for Lysophosphatidylcholines

Condition Parameter Observation Reference
pH HydrolysisThe minimum rate of hydrolysis for phosphatidylcholines occurs at approximately pH 6.5.[2][3]
Acyl MigrationThe lowest rate of isomerization (acyl migration) is observed at pH 4-5.
Temperature HydrolysisThe rate of hydrolysis increases with temperature, following the Arrhenius equation.[2]
Acyl MigrationAcyl migration is accelerated at higher temperatures.
Solvent Acyl Migrationsn-2 acyl LPCs are more stable in organic solvents (e.g., chloroform:methanol 2:1 v/v) compared to aqueous buffers.
Storage (Solid) TemperatureStable for up to 1 year at -20°C based on TLC analysis.[1]
Storage (Solution) TemperatureStock solutions are stable for up to 6 months at -80°C and up to 1 month at -20°C.

Experimental Protocols

Protocol 1: Assessment of 1-Stearoyl-lysophosphatidylcholine Purity by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of a 1-stearoyl-lysophosphatidylcholine sample and detect the presence of degradation products like free stearic acid and glycerophosphocholine.

Materials:

  • TLC plates (silica gel 60)

  • Developing chamber

  • Spotting capillaries

  • 1-stearoyl-lysophosphatidylcholine sample

  • Standards (if available): 1-stearoyl-lysophosphatidylcholine, stearic acid, 2-stearoyl-lysophosphatidylcholine

  • Solvent system: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Visualization reagent: Molybdenum blue spray reagent (for phospholipids) or iodine vapor.

Procedure:

  • Prepare the developing solvent system and pour it into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapor. Cover the chamber and let it equilibrate for at least 30 minutes.

  • Dissolve a small amount of the 1-stearoyl-lysophosphatidylcholine sample in a suitable solvent (e.g., chloroform:methanol 2:1).

  • Using a capillary tube, spot a small amount of the dissolved sample onto the TLC plate, about 1.5 cm from the bottom edge. Also, spot the standards if available.

  • Allow the spots to dry completely.

  • Place the TLC plate in the developing chamber, ensuring that the spots are above the solvent level.

  • Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.

  • Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualize the spots using either iodine vapor (place the plate in a chamber with iodine crystals) or by spraying with a molybdenum blue reagent and gently heating.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Compare the Rf value of the sample spot with that of the standard and look for additional spots that may indicate impurities.

Protocol 2: Stability Testing of 1-Stearoyl-lysophosphatidylcholine by HPLC

Objective: To quantitatively assess the degradation of 1-stearoyl-lysophosphatidylcholine over time under specific conditions (e.g., different pH and temperatures).

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • A suitable column for lipid analysis, such as a C18 or a silica-based amino column.

Reagents:

  • HPLC-grade solvents (e.g., methanol, chloroform, water).

  • Mobile phase modifiers as required (e.g., trifluoroacetic acid, ammonium acetate).

  • 1-stearoyl-lysophosphatidylcholine sample.

Procedure:

  • Sample Preparation: Prepare solutions of 1-stearoyl-lysophosphatidylcholine in the desired buffer (e.g., PBS at pH 7.4) at a known concentration. Aliquot the solution into several vials for analysis at different time points. Store the vials under the desired temperature conditions.

  • HPLC Method Development (Example): A gradient elution method is often required. For instance, using a C18 column, a gradient of methanol in water with a constant concentration of a modifier like ammonium acetate can be effective. The ELSD parameters (e.g., drift tube temperature, nebulizer gas flow) should be optimized.

  • Standard Curve: Prepare a series of standard solutions of 1-stearoyl-lysophosphatidylcholine of known concentrations and inject them into the HPLC to generate a standard curve.

  • Sample Analysis: At each time point (e.g., 0, 24, 48, 72 hours), take a vial from the stability study, and if necessary, dilute the sample to fall within the range of the standard curve. Inject the sample into the HPLC system.

  • Data Analysis: Identify and quantify the peak corresponding to 1-stearoyl-lysophosphatidylcholine using the standard curve. Also, monitor for the appearance of new peaks that could correspond to degradation products (e.g., the sn-2 isomer or free stearic acid).

  • Kinetics: Plot the concentration of 1-stearoyl-lysophosphatidylcholine as a function of time to determine the degradation rate under the tested conditions.

Visualizations

Signaling_Pathway LPC 1-Stearoyl-LPC G2A GPR132 / G2A LPC->G2A Binds to G_protein G-protein G2A->G_protein Activates Apoptosis Apoptosis G2A->Apoptosis AMPK AMPK G_protein->AMPK Activates p38_MAPK p38 MAPK AMPK->p38_MAPK Phosphorylates Casp11 Caspase-11 AMPK->Casp11 Inhibits Phagocytosis Enhanced Phagocytosis p38_MAPK->Phagocytosis Inflammation Inflammatory Response Casp11->Inflammation

Caption: Signaling pathway of 1-stearoyl-lysophosphatidylcholine.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Purity Check Purity of 1-Stearoyl-LPC (TLC/HPLC) Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Prepare_Fresh Prepare Fresh Stock Solution Purity_OK->Prepare_Fresh No Check_Conc Verify Concentration (Dose-Response) Purity_OK->Check_Conc Yes Prepare_Fresh->Start Conc_OK Concentration Optimal? Check_Conc->Conc_OK Adjust_Conc Adjust Concentration Conc_OK->Adjust_Conc No Check_Conditions Review Experimental Conditions (pH, Temp) Conc_OK->Check_Conditions Yes Adjust_Conc->Start Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Modify_Conditions Modify Experimental Conditions Conditions_OK->Modify_Conditions No Consult_Literature Consult Literature for Alternative Pathways Conditions_OK->Consult_Literature Yes Modify_Conditions->Start End Problem Resolved Consult_Literature->End

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Optimizing Drug Encapsulation in 18:0 Lyso-PC Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the encapsulation efficiency of drugs in liposomes containing 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine (18:0 Lyso-PC).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 18:0 Lyso-PC in liposomal formulations?

A1: 18:0 Lyso-PC, a lysophospholipid, is primarily incorporated into liposomal bilayers, particularly in thermosensitive liposomes (TSLs), to facilitate rapid drug release. Its single acyl chain and larger headgroup create instability and pores in the lipid membrane when the liposome is heated to its phase transition temperature, leading to triggered release of the encapsulated drug at a target site.

Q2: How does 18:0 Lyso-PC affect the stability of liposomes?

A2: The inclusion of 18:0 Lyso-PC can decrease the overall stability of the liposome bilayer. Its detergent-like properties can increase membrane permeability, potentially leading to drug leakage during storage. Therefore, the concentration of 18:0 Lyso-PC must be carefully optimized to balance triggered release with adequate formulation stability.

Q3: Can 18:0 Lyso-PC be used for encapsulating both hydrophilic and hydrophobic drugs?

A3: Yes, liposomes containing 18:0 Lyso-PC can be formulated to encapsulate both types of drugs. Hydrophilic drugs are entrapped in the aqueous core, while hydrophobic drugs are partitioned within the lipid bilayer. The encapsulation strategy will differ based on the drug's properties.

Q4: What are the critical quality attributes (CQAs) to monitor for 18:0 Lyso-PC containing liposomes?

A4: Key CQAs include particle size and size distribution, zeta potential, lamellarity, phase transition temperature, drug loading efficiency, and in vitro drug release rate.[1] Monitoring these parameters is crucial for ensuring the quality, stability, and efficacy of the liposomal drug product.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the encapsulation of drugs in 18:0 Lyso-PC liposomes.

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (EE%) 1. Suboptimal Lipid Composition: Incorrect molar ratio of phospholipids, cholesterol, and 18:0 Lyso-PC.1. Optimize Lipid Ratios: Systematically vary the molar percentages of each lipid component. For thermosensitive liposomes, a common starting point is a high concentration of a primary phospholipid like DPPC or DSPC, with a smaller percentage of 18:0 Lyso-PC (e.g., 5-15 mol%).[3] The addition of cholesterol can enhance bilayer packing and stability.[4]
2. Inefficient Drug Loading Method: The chosen method (passive or active loading) may not be suitable for the drug's physicochemical properties.2. Select Appropriate Loading Method: For hydrophilic drugs, passive loading during hydration of the lipid film is common. For weakly amphipathic drugs, active loading methods (e.g., creating a pH or ion gradient) can significantly improve EE%.[5]
3. Unfavorable Drug-to-Lipid Ratio: Too high a concentration of the drug relative to the lipid can lead to saturation of the encapsulation capacity.3. Optimize Drug-to-Lipid Ratio: Perform a loading study by titrating the amount of drug while keeping the lipid concentration constant to find the optimal ratio that maximizes encapsulation without compromising liposome integrity.
Poor Liposome Stability / Significant Drug Leakage During Storage 1. High Concentration of 18:0 Lyso-PC: The detergent-like nature of lyso-PC can destabilize the bilayer, leading to premature drug release.1. Reduce 18:0 Lyso-PC Concentration: Lower the molar percentage of 18:0 Lyso-PC in the formulation. While this may slow the triggered release, it will improve storage stability.
2. Inadequate Cholesterol Content: Insufficient cholesterol can result in a more fluid and permeable membrane.2. Increase Cholesterol Content: Cholesterol can increase the rigidity and stability of the lipid bilayer, reducing drug leakage.[4] A typical starting point is 30-50 mol%.
3. Hydrolysis of Lipids: Phospholipids can hydrolyze over time, forming lysolipids and free fatty acids that increase membrane permeability.3. Control Storage Conditions: Store liposome formulations at low temperatures (e.g., 4°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis and oxidation.[6]
Inconsistent Particle Size or High Polydispersity Index (PDI) 1. Inefficient Size Reduction Method: The chosen method (e.g., sonication, extrusion) may not be providing uniform energy input.1. Optimize Sizing Parameters: For extrusion, ensure an adequate number of passes through the polycarbonate membrane. For sonication, optimize the power and duration.
2. Aggregation of Liposomes: Unfavorable surface charge or storage conditions can lead to particle aggregation.2. Incorporate PEGylated Lipids: The inclusion of a small percentage (e.g., 1-5 mol%) of a PEG-lipid (e.g., DSPE-PEG2000) can provide steric stabilization and prevent aggregation.[7][8] Also, ensure the zeta potential is sufficiently high (positive or negative) to promote electrostatic repulsion.

Quantitative Data on Formulation Parameters

The following tables provide examples of how lipid composition can influence the physicochemical properties of liposomes.

Table 1: Effect of 18:0 Lyso-PC Concentration on mRNA Encapsulation in Lipid Nanoparticles (LNPs) *

FormulationMolar % of Lyso-PCAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Base0~80< 0.2> 80
5% Lyso-PC5~85< 0.2> 80
15% Lyso-PC15~95< 0.2> 80
30% Lyso-PC30~110< 0.2> 80

*Data adapted from a study on LNP formulations and serves as an illustrative example of the impact of lyso-PC concentration.[6][9][10] It is important to note that the optimal concentration will vary depending on the specific drug and other lipid components.

Table 2: Comparison of Different Liposomal Formulations for Doxorubicin Encapsulation

Formulation (molar ratio)Primary PhospholipidStabilizing AgentRelease ModifierAverage Size (nm)Encapsulation Efficiency (%)
DPPC:Cholesterol (7:3)DPPCCholesterol-~150~95
DPPC:MSPC:DSPE-PEG2000 (86:10:4)DPPCDSPE-PEG2000MSPC (Lyso-PC)~100> 90
DSPC:Cholesterol (1:1)DSPCCholesterol-~120~98

*This table presents a compilation of data from various sources to illustrate the impact of different lipid compositions on liposome characteristics.

Experimental Protocols

Protocol 1: Preparation of 18:0 Lyso-PC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes with a defined size.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine (18:0 Lyso-PC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Drug to be encapsulated (hydrophilic or hydrophobic)

  • Chloroform and/or Methanol

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DPPC, cholesterol, 18:0 Lyso-PC, and DSPE-PEG2000) and the hydrophobic drug (if applicable) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 50-60°C).

    • Apply a vacuum to evaporate the solvent, forming a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer, containing the dissolved hydrophilic drug (if applicable), to the flask with the lipid film.

    • Continue to rotate the flask in the water bath at a temperature above the lipid phase transition temperature for 1-2 hours. This allows the lipid film to hydrate and form multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • Remove the unencapsulated drug by a suitable method such as size exclusion chromatography (SEC), dialysis, or ultracentrifugation.

Protocol 2: Determination of Encapsulation Efficiency

Principle:

Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes. It is calculated using the following formula:

EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Procedure:

  • Separation of Free and Encapsulated Drug:

    • Use a method like size exclusion chromatography (SEC) or dialysis to separate the liposome-encapsulated drug from the free drug.

  • Quantification of Total Drug:

    • Take a known volume of the liposome suspension before the purification step.

    • Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol or isopropanol) or a detergent (e.g., Triton X-100).

    • Quantify the drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Quantification of Free Drug:

    • Collect the fraction containing the free drug after the separation step.

    • Quantify the drug concentration in this fraction using the same analytical method as for the total drug.

  • Calculation:

    • Use the formula above to calculate the encapsulation efficiency.

Visualizations

Experimental Workflow for Liposome Preparation and Characterization

experimental_workflow cluster_prep Liposome Preparation cluster_purification Purification cluster_characterization Characterization lipid_dissolution 1. Dissolve Lipids & Drug (in organic solvent) film_formation 2. Thin Film Formation (Rotary Evaporation) lipid_dissolution->film_formation hydration 3. Hydration (with aqueous buffer +/- hydrophilic drug) film_formation->hydration extrusion 4. Extrusion (Sizing) hydration->extrusion purification 5. Removal of Free Drug (SEC, Dialysis, or Centrifugation) extrusion->purification size_zeta Particle Size & Zeta Potential (DLS) purification->size_zeta ee_determination Encapsulation Efficiency (HPLC, UV-Vis) purification->ee_determination release_study In Vitro Release Study ee_determination->release_study

Caption: Workflow for preparing and characterizing drug-loaded liposomes.

Proposed Mechanism of 18:0 Lyso-PC in Thermosensitive Liposomes

mechanism_of_action cluster_stable Stable State (Body Temperature) cluster_heated Heated State (Phase Transition Temperature) stable_liposome Liposome with 18:0 Lyso-PC (Drug Encapsulated) pore_formation Pore Formation (Increased Membrane Permeability) stable_liposome->pore_formation Heat drug_release Rapid Drug Release pore_formation->drug_release

Caption: Mechanism of 18:0 Lyso-PC mediated drug release in thermosensitive liposomes.

References

Optimizing cell transfection efficiency with 1-Stearoyl-sn-glycero-3-phosphocholine liposomes

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for optimizing cell transfection efficiency with 1-Stearoyl-sn-glycero-3-phosphocholine (S-GPC) liposomes.

This guide provides researchers, scientists, and drug development professionals with comprehensive resources for using this compound (S-GPC, also known as DSPC) in liposomal transfection. It includes frequently asked questions, troubleshooting guides, experimental protocols, and key data summaries to help you optimize your experiments for maximum efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (S-GPC) in a transfection liposome formulation? A1: S-GPC, a saturated phospholipid, is primarily used as a "helper lipid" in liposome formulations for nucleic acid delivery.[1] Its main role is to provide structural integrity and stability to the lipid bilayer of the nanoparticle.[1][2] Unlike fusogenic lipids, S-GPC promotes the formation of stable, lamellar (bilayer) structures.[3][4]

Q2: Why are other lipids like cationic lipids and cholesterol included with S-GPC? A2: Transfection formulations are a multi-component system.

  • Cationic Lipids (e.g., DOTAP): Provide a positive charge to the liposome, which is crucial for binding the negatively charged phosphate backbone of nucleic acids (like plasmid DNA and siRNA) and for interacting with the negatively charged cell membrane.[5][6]

  • Cholesterol : Is incorporated to modulate membrane fluidity, reduce permeability, and enhance the stability of the liposome, preventing aggregation and leakage of the encapsulated contents.[7]

  • Helper Lipids (like S-GPC or DOPE): Work alongside the cationic lipid to influence the overall efficiency. While S-GPC provides stability, other helper lipids like DOPE are used to facilitate endosomal escape, a critical step for successful transfection.[3][4]

Q3: What is the difference between transient and stable transfection? A3: Transient transfection involves the introduction of nucleic acids that are not integrated into the host cell's genome. Expression of the gene is temporary (typically 24-96 hours) and is lost as cells divide.[8] Stable transfection, in contrast, involves the integration of the foreign DNA into the host genome, leading to long-term, heritable gene expression. This process requires a selection step to isolate the successfully integrated clones.[8]

Q4: Can S-GPC liposomes be used for both plasmid DNA and siRNA delivery? A4: Yes. The principles of electrostatic interaction and cellular uptake apply to both plasmid DNA and siRNA.[9][10] However, the optimal formulation, including lipid ratios and particle size, may differ depending on the nucleic acid payload. For instance, siRNA functions in the cytoplasm, while plasmid DNA must reach the nucleus for transcription.[11]

Q5: How do S-GPC-containing lipoplexes enter the cell? A5: The positively charged liposome-nucleic acid complex (lipoplex) first attaches to the negatively charged cell surface.[12] It is then internalized by the cell primarily through endocytosis.[6][13] The specific pathway can be clathrin-mediated or caveolae-mediated, which can be influenced by liposome size and cell type.[14][15] For the transfection to be successful, the complex must escape the endosome before it is degraded by lysosomes.[9][16]

Troubleshooting Guide

Low transfection efficiency and high cell toxicity are the most common issues encountered. The following guide addresses these specific problems.

Problem 1: Low or No Transfection Efficiency
Possible Cause Suggested Solution
Suboptimal Lipid Formulation S-GPC promotes stability but is not fusogenic. Formulations with only S-GPC and a cationic lipid may show poor endosomal escape.[3][4] Consider incorporating a fusogenic helper lipid like DOPE, which promotes the disruption of the endosomal membrane.[4]
Incorrect Nucleic Acid:Lipid Ratio This is a critical parameter that must be optimized for each cell type and payload.[17] Perform a titration experiment, varying the ratio of nucleic acid (µg) to total lipid (µL or nmol) to find the optimal balance. Ratios from 1:2 to 1:5 (µg DNA: µL reagent) are common starting points.[18][19]
Poor Nucleic Acid Quality Plasmid DNA preparations may contain high levels of endotoxin, which is toxic to cells and can reduce efficiency.[18] Use high-purity, endotoxin-free kits for plasmid preparation. Verify nucleic acid concentration and integrity (A260/A280 ratio, gel electrophoresis).
Unhealthy Cells Transfection is stressful for cells. Ensure cells are healthy (>90% viability), actively dividing, and not from a high passage number, as this can decrease performance.[20] Plate cells 24 hours before the experiment to allow them to recover from passaging.[21]
Incorrect Cell Density (Confluency) Cell confluency affects uptake efficiency. For many adherent cell lines, a density of 70-90% at the time of transfection is optimal.[6][21] If cells are too sparse, they may be unhealthy; if they are too confluent, their metabolic activity and uptake may be reduced.[20]
Inhibitors in Medium Serum and antibiotics can interfere with transfection.[5][18] Prepare the lipoplexes in a serum-free medium (e.g., Opti-MEM). Do not have antibiotics present during the transfection process, as they can increase cell stress and death.[5]
Incorrect Post-Transfection Assay Time Gene expression takes time. For reporter genes like GFP, expression may not be visible for 24-48 hours. For siRNA-mediated knockdown, protein level changes may take 48-72 hours.[8] Optimize the harvest timepoint based on your specific gene of interest.
Problem 2: High Cell Toxicity or Death After Transfection
Possible Cause Suggested Solution
Excessive Reagent Concentration High concentrations of cationic lipids are cytotoxic. Optimize the nucleic acid:lipid ratio; sometimes less reagent yields better results with lower toxicity.[8]
Prolonged Exposure to Complexes For sensitive cell types, long incubation with transfection complexes can be toxic.[21] After an initial incubation of 4-6 hours, consider replacing the medium with fresh, complete growth medium.[5]
High Endotoxin Levels Endotoxins in the plasmid DNA preparation can induce a strong cytotoxic response.[18] Purify DNA using an endotoxin-free kit.
Complexes Added to Serum-Free Medium While complexes should be formed in serum-free medium, adding them to cells cultured in serum-free medium can sometimes increase toxicity.[18] Unless your protocol is optimized for serum-free conditions, add the complexes to cells in their complete growth medium.
Apoptosis Induction Lipofection itself can induce apoptosis (programmed cell death) in some cell lines.[22] If toxicity is a persistent issue, consider co-treatment with a pan-caspase inhibitor like Q-VD-OPh to improve cell viability.[22]

Data Presentation

Table 1: Influence of Helper Lipid on Transfection Efficiency

This table summarizes the functional differences between S-GPC/DSPC (stability-promoting) and DOPE (fusogenic) helper lipids in transfection formulations.

FeatureFormulation with S-GPC/DSPCFormulation with DOPERationale & Outcome
Lipid Structure Promoted Lamellar (stable bilayer)[3][4]Inverted Hexagonal (fusogenic)[3][4]DOPE's conical shape facilitates membrane fusion, which is critical for endosomal escape.[4]
Endosomal Escape Inefficient; complexes may remain trapped in endo-lysosomal compartments.[3]Efficient; promotes rapid release of nucleic acids into the cytoplasm.[3][4]Efficient endosomal escape directly correlates with higher transfection efficiency.
Transfection Efficiency Generally lower compared to DOPE-containing formulations.[3]Substantially higher, both in vitro and in vivo.[3][4]The ability to deliver the payload to the cytoplasm/nucleus is the primary driver of efficiency.
Primary Role Provides structural stability to the liposome.[1][2]Enhances delivery efficiency by facilitating endosomal release.[3]A balance is often needed; S-GPC can be combined with other lipids to create a stable yet effective delivery vehicle.[23]

Experimental Protocols

Protocol 1: Preparation of S-GPC-Containing Liposomes by Thin-Film Hydration

This protocol describes a standard method for preparing multilamellar vesicles (MLVs).

Materials:

  • Cationic Lipid (e.g., DOTAP)

  • Helper Lipid (this compound, S-GPC)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., sterile PBS, 5% glucose solution, or HEPES-buffered saline)[24]

  • Rotary evaporator

  • Sonicator (bath or probe type)

  • Round-bottom flask

Methodology:

  • Lipid Mixture Preparation: In a clean round-bottom flask, dissolve the cationic lipid, S-GPC, and cholesterol in chloroform at the desired molar ratio (e.g., a 1:1:1 molar ratio is a common starting point).

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under a partial vacuum at a temperature above the lipid's phase transition temperature to evaporate the organic solvent. A thin, uniform lipid film will form on the inner wall of the flask.

  • Drying: Continue to dry the film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Warm the hydration buffer to a temperature above the lipid phase transition temperature. Add the warm buffer to the flask containing the lipid film.

  • Vesicle Formation: Agitate the flask by rotating or vortexing until the lipid film is fully suspended in the buffer. This suspension contains multilamellar vesicles (MLVs). Let the mixture swell for 1-2 hours.

  • Sizing (Optional): To create small unilamellar vesicles (SUVs) and achieve a uniform size distribution, the MLV suspension can be sonicated in a bath sonicator or with a probe sonicator until the solution becomes clear.[4][25] Alternatively, the suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Storage: Store the final liposome solution at 4°C. Do not freeze, as this can disrupt the liposome structure.[5][19]

Protocol 2: General Protocol for Cell Transfection

This protocol provides a workflow for transfecting adherent mammalian cells.

Materials:

  • Healthy, actively dividing cells in culture

  • Prepared S-GPC-containing liposome solution

  • High-quality plasmid DNA or siRNA

  • Serum-free medium (e.g., Opti-MEM)

  • Complete cell culture medium (with serum, without antibiotics)

  • Multi-well culture plates

Methodology:

  • Cell Plating: 24 hours prior to transfection, seed cells in a multi-well plate so they reach 70-90% confluency at the time of transfection.[6]

  • Preparation of Dilutions (in separate tubes):

    • Tube A (Nucleic Acid): Dilute the required amount of plasmid DNA or siRNA into a tube containing serum-free medium. Mix gently.

    • Tube B (Liposome): In a separate tube, dilute the required amount of the liposome solution into serum-free medium. Mix gently and incubate for 5 minutes.

  • Formation of Lipoplexes: Add the diluted nucleic acid from Tube A to the diluted liposome solution in Tube B. Mix gently by pipetting up and down (do not vortex). Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of nucleic acid-lipid complexes.[11]

  • Transfection: Gently add the lipoplex mixture drop-wise to the cells in each well. Distribute evenly by gently rocking the plate.

  • Incubation: Return the cells to the incubator and culture for 24-72 hours. If toxicity is a concern, the medium containing the transfection complexes can be replaced with fresh, complete medium after 4-6 hours.[5]

  • Assay for Gene Expression: After the desired incubation period, analyze the cells for gene expression (e.g., via fluorescence microscopy for GFP, qPCR for mRNA levels, or Western blot for protein levels).[8]

Visualizations

Diagram 1: General Workflow for Transfection Optimization

G cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization & Transfection cluster_analysis Phase 3: Analysis prep_cells Prepare Cells (Plate 24h prior, aim for 70-90% confluency) opt_ratio Optimize Ratio (Titrate Nucleic Acid vs. Lipid) prep_cells->opt_ratio prep_na Prepare Nucleic Acid (High purity, endotoxin-free) prep_na->opt_ratio prep_lipo Prepare Liposomes (Formulate & size vesicles) prep_lipo->opt_ratio form_complex Form Lipoplex (Incubate 15-30 min in serum-free medium) opt_ratio->form_complex Use Optimal Ratio add_complex Add Complexes to Cells form_complex->add_complex incubate Incubate Cells (24-72h) add_complex->incubate assay Assay for Gene Expression / Knockdown (Microscopy, qPCR, Western Blot) incubate->assay assess Assess Viability & Efficiency assay->assess assess->opt_ratio Re-optimize if needed

Caption: A workflow outlining the key stages for optimizing a liposome-based cell transfection experiment.

Diagram 2: Lipoplex Cellular Uptake and Endosomal Escape

G Cellular Uptake Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lipoplex Cationic Lipoplex (+ charge) cell_membrane Cell Membrane (- charge) lipoplex->cell_membrane 1. Electrostatic Attraction endosome Early Endosome cell_membrane->endosome 2. Endocytosis lysosome Lysosome (Degradation) endosome->lysosome 4a. Degradative Pathway (Low Efficiency) cytoplasm Cytoplasm endosome->cytoplasm 3. Endosomal Escape (CRITICAL STEP) payload_dna Nucleic Acid (DNA/siRNA) cytoplasm->payload_dna 4b. Payload Release (High Efficiency)

Caption: The pathway of lipoplex entry into a cell, highlighting the critical endosomal escape step.

Diagram 3: Troubleshooting Logic for Low Transfection Efficiency

G start Start: Low Transfection Efficiency check_controls Are controls (e.g., GFP plasmid) working? start->check_controls check_viability Is cell viability >90% post-transfection? check_controls->check_viability Yes check_dna Check Nucleic Acid: - Purity (Endotoxin-free) - Integrity (Run gel) - Concentration check_controls->check_dna No check_cells Check Cells: - Low passage number? - 70-90% confluent? - Healthy morphology? check_viability->check_cells No optimize_ratio Optimize Ratio: - Titrate DNA:Lipid ratio - Test different concentrations check_viability->optimize_ratio Yes optimize_formulation Optimize Formulation: - Add fusogenic lipid (DOPE)? - Change lipid molar ratios? optimize_ratio->optimize_formulation If still low

Caption: A decision-making diagram to troubleshoot common causes of low transfection efficiency.

References

Avoiding phase separation in mixed lipid bilayers containing 1-Stearoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mixed lipid bilayers containing 1-Stearoyl-sn-glycero-3-phosphocholine (SOPC). The information provided aims to help users avoid and troubleshoot phase separation during their experiments.

Troubleshooting Guide: Phase Separation in SOPC-Containing Vesicles

Phase separation in lipid bilayers can lead to a variety of experimental issues, from vesicle aggregation to inconsistent experimental results. This guide provides solutions to common problems encountered when working with SOPC mixed lipid bilayers.

ProblemPossible CauseRecommended Solution
Vesicle Aggregation and Flocculation Lipid Phase Separation: The formation of distinct lipid domains can alter the surface properties of the vesicles, leading to increased adhesion between them. This is particularly common when SOPC is mixed with lipids having significantly different transition temperatures (Tm), such as highly saturated lipids, leading to the coexistence of gel (Lβ) and liquid-disordered (Lα) or liquid-ordered (Lo) phases.[1]Adjust Lipid Composition: - Incorporate Cholesterol: Adding cholesterol at concentrations of 30 mol% or higher can induce the formation of a single liquid-ordered (Lo) phase, preventing the coexistence of gel and liquid-disordered phases that often leads to aggregation.[2] - Modify Lipid Ratio: Alter the molar ratio of SOPC to the other lipid component to find a composition that favors a single, stable phase at your experimental temperature.
Inconsistent Results in Permeability or Binding Assays Heterogeneous Domain Formation: The presence of coexisting lipid phases (e.g., liquid-ordered and liquid-disordered) creates a non-uniform bilayer with domains of varying fluidity and packing. This can lead to variability in the binding of molecules or their permeation across the membrane, depending on where the interaction occurs.[3][4]Control Temperature: - Work Above the Transition Temperature: Ensure your experiments are conducted at a temperature above the main phase transition temperature (Tm) of the highest-Tm lipid in your mixture to promote a more uniform liquid-disordered phase. For pure SOPC, the Tm is approximately 6.7°C.[5] - Utilize Cholesterol's Buffering Effect: The inclusion of cholesterol can create a more homogenous liquid-ordered phase over a broader temperature range, reducing the impact of temperature fluctuations.[2]
Difficulty in Forming Uniform, Unilamellar Vesicles Phase Separation During Hydration/Extrusion: If the lipid mixture is below its phase transition temperature during the vesicle formation process, the lipids may not hydrate or extrude evenly, leading to a heterogeneous population of vesicles with varying sizes and lamellarity.Optimize Vesicle Preparation Protocol: - Maintain Temperature Above Tm: Perform the hydration and extrusion steps at a temperature at least 5-10°C above the main phase transition temperature of the lipid with the highest Tm in your mixture.[6] - Ensure Complete Solubilization: Before creating the lipid film, ensure all lipids are fully dissolved and mixed in the organic solvent to promote a homogenous mixture.
Fluorescence Microscopy Shows Patchy or Irregular Dye Distribution Preferential Partitioning of Fluorescent Probe: The fluorescent dye used for visualization may preferentially partition into a specific lipid phase (e.g., the liquid-disordered phase), leading to an uneven distribution that reflects the underlying phase separation of the lipids.[7][8]Select Appropriate Fluorescent Probes: - Use Phase-Sensitive Dyes: Employ dyes known to partition into specific phases to intentionally visualize and characterize the domains (e.g., Laurdan or DiI derivatives).[7][9] - Test Multiple Probes: If uniform labeling is desired, test a variety of fluorescent probes to find one that distributes more evenly between the different lipid phases in your specific mixture.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of SOPC mixed lipid bilayers?

A1: Phase separation is the process by which a uniformly mixed lipid bilayer separates into distinct domains with different lipid compositions and physical properties.[3] In SOPC-containing bilayers, this often occurs when it is mixed with lipids that have significantly different acyl chain structures (e.g., saturated vs. unsaturated) or transition temperatures. This can lead to the coexistence of different phases, such as the liquid-disordered (Lα) phase, which is rich in unsaturated lipids like SOPC, and a more ordered phase like the gel (Lβ) or liquid-ordered (Lo) phase, which is enriched in saturated lipids or cholesterol.[2][10]

Q2: How does cholesterol affect phase separation in SOPC-containing bilayers?

A2: Cholesterol plays a crucial role in modulating the phase behavior of SOPC bilayers. It acts as a "fluidity buffer."[11] At low concentrations (e.g., 10 mol%), it can coexist with SOPC in different phases depending on the temperature.[2] However, at concentrations of 30 mol% and higher, cholesterol induces the formation of a single, relatively homogenous liquid-ordered (Lo) phase.[2] This Lo phase is characterized by the high conformational order of the lipid acyl chains (similar to a gel phase) but with high lateral mobility of the lipid molecules (similar to a liquid-disordered phase).[12] By promoting a single Lo phase, cholesterol effectively prevents the macroscopic phase separation that can occur in its absence.

Q3: I am mixing SOPC with a saturated lipid like DPPC. How can I avoid phase separation?

A3: Mixtures of SOPC (an unsaturated lipid) and DPPC (a saturated lipid) are prone to phase separation, especially at temperatures below the main transition temperature of DPPC (41°C).[10][13] To avoid this:

  • Temperature Control: Conduct your experiments at a temperature above the Tm of DPPC to ensure both lipids are in a fluid, liquid-disordered state, which promotes miscibility.

  • Incorporate a Third Component: The addition of cholesterol can help to homogenize the mixture by forming a liquid-ordered phase that can accommodate both saturated and unsaturated acyl chains more favorably than a gel/liquid-disordered phase coexistence.

  • Lipid Ratio Adjustment: The extent of phase separation is dependent on the molar ratio of the two lipids. Consulting a phase diagram for the specific lipid mixture can help in selecting a composition that exists as a single phase at the desired experimental temperature.[14][15]

Q4: What experimental techniques can I use to detect phase separation in my SOPC mixed lipid bilayers?

A4: Several techniques can be employed to identify and characterize phase separation:

  • Fluorescence Microscopy: This is a direct visualization method. By using fluorescent probes that preferentially partition into one lipid phase, distinct domains can be imaged in giant unilamellar vesicles (GUVs).[7][8]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat absorbed or released by a lipid sample as its temperature is changed. A pure lipid will show a sharp phase transition peak. In a phase-separating mixture, the transition peaks may broaden or split, indicating the presence of multiple thermal events corresponding to different lipid environments.[3][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 2H NMR can provide detailed information about the order and dynamics of lipid acyl chains, allowing for the differentiation of coexisting phases.[13]

  • Cryo-Electron Microscopy (Cryo-EM): This high-resolution imaging technique can be used to visualize differences in bilayer thickness between different lipid domains.[17][18]

Experimental Protocols

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) by Extrusion

This protocol describes a common method for preparing homogenous SUVs with a defined size, which is crucial for many biophysical assays.

Materials:

  • Lipids (SOPC and other components) dissolved in chloroform

  • Glass vials

  • Nitrogen or argon gas stream

  • Vacuum desiccator

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Mini-extruder apparatus

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Syringes (gas-tight)

Procedure:

  • Lipid Mixture Preparation: In a clean glass vial, combine the desired molar ratios of the different lipids from their chloroform stock solutions.

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin lipid film on the wall.

  • Vacuum Desiccation: Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Add the desired hydration buffer to the dried lipid film to achieve the target lipid concentration (e.g., 1-5 mg/mL). The temperature of the buffer should be above the highest Tm of the lipid components.

  • Vortexing: Vortex the vial vigorously for several minutes to resuspend the lipid film, creating multilamellar vesicles (MLVs). The solution will appear milky.

  • Extrusion: a. Assemble the mini-extruder with the polycarbonate membrane of the desired pore size according to the manufacturer's instructions. b. Heat the extruder and the lipid suspension to a temperature above the highest lipid Tm. c. Load the MLV suspension into one of the syringes. d. Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of times (e.g., 21 passes). This ensures that the final vesicle population is uniform.

  • Storage: Store the resulting SUV suspension at a temperature above the gel-phase transition temperature to prevent aggregation. For many SOPC-containing mixtures, storage at 4°C is appropriate.

Protocol 2: Visualization of Lipid Domains using Fluorescence Microscopy

This protocol outlines the preparation of Giant Unilamellar Vesicles (GUVs) for the visualization of phase separation.

Materials:

  • Lipid mixture in chloroform, including a fluorescent lipid probe (e.g., 0.5 mol% of a DiI derivative or NBD-PC).

  • Indium Tin Oxide (ITO) coated glass slides.

  • Teflon spacer to create a chamber.

  • Sucrose solution (e.g., 200 mM).

  • Glucose solution (iso-osmolar to the sucrose solution).

  • Function generator and AC power supply.

  • Confocal or wide-field fluorescence microscope.

Procedure:

  • Chamber Preparation: Clean the ITO slides thoroughly. Create a chamber by placing the Teflon spacer between two ITO slides with the conductive sides facing inwards.

  • Lipid Film Formation: Deposit a small volume (e.g., 5-10 µL) of the lipid/probe mixture in chloroform onto one of the ITO slides and spread it evenly. Allow the solvent to evaporate completely.

  • Electroformation: a. Fill the chamber with the sucrose solution. b. Connect the ITO slides to the function generator. c. Apply an AC electric field (e.g., 1 V, 10 Hz) for 2-4 hours at a temperature above the highest Tm of the lipid mixture. This will induce the formation of GUVs.

  • Harvesting GUVs: Carefully collect the GUV solution from the chamber.

  • Microscopy: a. Place a small aliquot of the GUV-containing sucrose solution into a microscopy dish containing the iso-osmolar glucose solution. The density difference will cause the GUVs to settle at the bottom. b. Observe the vesicles using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent probe. Phase-separated domains will appear as regions of high or low fluorescence intensity, depending on the partitioning of the probe.

Visualizations

Experimental Workflow for Preparing and Analyzing SOPC Mixed Lipid Vesicles

G Workflow for SOPC Vesicle Preparation and Analysis cluster_prep Vesicle Preparation cluster_analysis Analysis of Phase Separation prep1 1. Mix Lipids in Organic Solvent prep2 2. Create Thin Lipid Film prep1->prep2 prep3 3. Hydrate Film to Form MLVs prep2->prep3 prep4 4. Extrude to Form SUVs/LUVs prep3->prep4 analysis1 A. Fluorescence Microscopy (GUVs) prep4->analysis1 analysis2 B. Differential Scanning Calorimetry (DSC) prep4->analysis2 analysis3 C. Dynamic Light Scattering (DLS) prep4->analysis3 analysis_result1 Domain Images analysis1->analysis_result1 Visualize Domains analysis_result2 Thermograms analysis2->analysis_result2 Detect Phase Transitions analysis_result3 Size Distribution Data analysis3->analysis_result3 Assess Aggregation

Caption: Workflow for the preparation and analysis of SOPC mixed lipid vesicles.

Factors Influencing Phase Separation in SOPC Bilayers

G Key Factors Affecting Phase Separation cluster_outcomes Potential Outcomes center Phase Separation in SOPC Bilayer outcome1 Homogenous Liquid-Disordered Phase center->outcome1 High Temp outcome2 Homogenous Liquid-Ordered Phase center->outcome2 High Cholesterol outcome3 Coexistence of Phases (Domains) center->outcome3 Low Temp / Mismatched Lipids temp Temperature temp->center chol Cholesterol Concentration chol->center lipid_comp Lipid Composition (Acyl Chain Saturation) lipid_comp->center hydration Hydration Level hydration->center

Caption: Factors influencing the phase behavior of SOPC-containing mixed lipid bilayers.

References

Validation & Comparative

A Comparative Guide to 1-Stearoyl-sn-glycero-3-phosphocholine and Other Lysophosphatidylcholines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Stearoyl-sn-glycero-3-phosphocholine (18:0 Lyso-PC) with other lysophosphatidylcholines (LPCs), focusing on their performance in biological systems. The information presented is supported by experimental data to assist researchers in selecting the appropriate LPC for their specific applications in areas such as cancer research, immunology, and drug development.

Introduction to Lysophosphatidylcholines

Lysophosphatidylcholines are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines.[1] They are characterized by a glycerol backbone, a phosphocholine head group, and a single fatty acyl chain, the length and saturation of which determine the specific properties and biological activity of the LPC molecule.[2] LPCs are involved in a multitude of cellular processes, including cell signaling, inflammation, and apoptosis.[1][3]

This compound is a specific LPC containing a saturated 18-carbon stearoyl chain. It has garnered significant interest for its pro-apoptotic and anti-cancer activities.[1] This guide will compare the biological effects of 18:0 Lyso-PC with other common LPCs, providing quantitative data and detailed experimental methodologies.

Comparative Biological Activities

The biological effects of LPCs are highly dependent on the structure of their acyl chain. Saturated LPCs, such as 18:0 Lyso-PC, often exhibit distinct activities compared to their unsaturated or shorter-chain counterparts.

Anticancer and Pro-Apoptotic Effects

Recent studies have highlighted the potential of 18:0 Lyso-PC as an anti-cancer agent. It has been shown to induce apoptosis in chronic myelogenous leukemia (CML) K562 cells by inhibiting histone deacetylase 3 (HDAC3) and the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1]

Lysophosphatidylcholine SpeciesCell LineAssayConcentrationObserved EffectReference
18:0 Lyso-PC K562 (CML)Cell Viability80 µMSignificant reduction in cell viability.[1]
18:0 Lyso-PC K562 (CML)Apoptosis (Sub-G1)80 µMSignificant increase in the sub-G1 cell population.[2]
18:0 Lyso-PC K562, U937, HL-60Apoptosis (Annexin V)80 µMInduction of apoptosis.[2]
LPC-DHA (22:6) MDA-MB-231 (Breast Cancer)Cell Viability (IC50)23.7 µMMore effective in reducing cell viability compared to PC-DHA.[4]
PC-DHA (22:6) MDA-MB-231 (Breast Cancer)Cell Viability (IC50)67 µMLess effective than LPC-DHA.[4]

Table 1: Comparative effects of different lysophosphatidylcholines on cancer cell viability and apoptosis.

Modulation of Inflammatory Responses

The acyl chain composition of LPCs also dictates their influence on inflammatory and immune responses. While some LPCs are pro-inflammatory, others exhibit anti-inflammatory properties.

Lysophosphatidylcholine SpeciesCell/SystemAssayConcentrationObserved EffectReference
16:0, 18:1, 20:4 Lyso-PC Human Aortic Endothelial CellsPGI2 Production10 µM1.4-fold, 3-fold, and 8.3-fold increase, respectively.[5]
18:2 Lyso-PC Human Aortic Endothelial CellsPGI2 Production10 µMNo impact on PGI2 production.[5]
16:0 Lyso-PC EA.hy 926 Endothelial CellsCOX-2 mRNA ExpressionNot specified61-fold upregulation after 16h.[6]
18:1 Lyso-PC EA.hy 926 Endothelial CellsCOX-2 mRNA ExpressionNot specifiedWeak and transient 1.5-fold increase after 1h.[6]
18:2 Lyso-PC EA.hy 926 Endothelial CellsCOX-2 mRNA ExpressionNot specifiedNo effect.[6]

Table 2: Comparative effects of different lysophosphatidylcholines on inflammatory markers.

Signaling Pathways

The diverse biological activities of LPCs are mediated through their interaction with various signaling pathways. 18:0 Lyso-PC, in particular, has been shown to modulate the HDAC3/STAT3 axis in cancer cells.

Apoptosis Assay Workflow start Start cell_culture Cell Culture (e.g., K562) start->cell_culture treatment Treat with different LPCs (e.g., 18:0, 16:0, 18:1) cell_culture->treatment harvest Harvest and Wash Cells treatment->harvest staining Stain with Annexin V-FITC and PI harvest->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry analysis Data Analysis (Apoptotic vs. Live vs. Necrotic) flow_cytometry->analysis end End analysis->end

References

A Comparative Guide to HPLC and TLC for Purity Validation of 1-Stearoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 1-Stearoyl-sn-glycero-3-phosphocholine, a critical component in many pharmaceutical formulations and research applications, is paramount to ensure product efficacy and safety. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed analytical techniques for the purity assessment of this lysophosphatidylcholine. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the analysis of this compound, Reverse-Phase HPLC (RP-HPLC) is often the method of choice.

Experimental Protocol: HPLC-ELSD

A validated HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) offers high sensitivity for the detection of non-UV-absorbing compounds like this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of methanol and water is commonly used. For example, a gradient starting from 80% methanol and increasing to 100% methanol over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow Rate (Nitrogen): 1.5 L/min

Sample Preparation:

  • Accurately weigh and dissolve this compound in methanol to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Thin-Layer Chromatography (TLC)

TLC is a planar chromatographic technique that separates components based on their differential migration on a thin layer of adsorbent material. It is a rapid and cost-effective method for qualitative and semi-quantitative analysis. For quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) coupled with a densitometer is employed.

Experimental Protocol: HPTLC-Densitometry

Materials:

  • HPTLC silica gel 60 F254 plates

  • Developing chamber

  • Densitometer with a UV-Vis detector

Procedure:

  • Sample Application: Apply 5 µL of the 1 mg/mL sample solution of this compound as a band onto the HPTLC plate.

  • Development: Develop the plate in a saturated chamber with a mobile phase of chloroform:methanol:water (65:25:4, v/v/v).

  • Visualization: After development, dry the plate and visualize the spots by spraying with a suitable reagent, such as a primuline solution, and viewing under UV light.

  • Densitometric Analysis: Scan the plate with a densitometer at a wavelength where the visualized spots show maximum absorption.

Performance Comparison: HPLC vs. TLC

The selection of an analytical method depends on various factors, including the required sensitivity, quantitation needs, sample throughput, and available resources. The following table summarizes the key performance characteristics of HPLC and HPTLC for the analysis of lysophosphatidylcholines.

ParameterHPLC-ELSDHPTLC-Densitometry
Limit of Detection (LOD) 0.04 µg[1]3.096 ng/spot (for a similar lipid)[2]
Limit of Quantitation (LOQ) 0.1 µg[1]9.382 ng/spot (for a similar lipid)[2]
Linearity (r²) > 0.99[1]> 0.999[2]
Precision (RSD) < 2%< 5%
Analysis Time per Sample 20-30 minutes5-10 minutes (for multiple samples on one plate)
Sample Throughput SequentialHigh (multiple samples simultaneously)
Resolution HighModerate to High
Cost per Sample HigherLower
Quantitative Accuracy HighGood to High

Experimental Workflows

To visualize the procedural steps for each technique, the following diagrams illustrate the experimental workflows for HPLC and HPTLC analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect Detection by ELSD separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Purity integrate->quantify

Caption: Workflow for HPLC purity validation.

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve spot Spot on HPTLC Plate dissolve->spot develop Develop in Chamber spot->develop visualize Visualize with Reagent develop->visualize scan Densitometric Scanning visualize->scan quantify Quantify Purity scan->quantify

Caption: Workflow for HPTLC purity validation.

Conclusion

Both HPLC and TLC are valuable techniques for assessing the purity of this compound. HPLC, particularly with ELSD, offers superior resolution and quantitative accuracy, making it the preferred method for rigorous quality control and regulatory submissions. On the other hand, HPTLC-densitometry provides a rapid, high-throughput, and cost-effective solution for routine screening and in-process controls where a slightly lower level of precision may be acceptable. The choice between these two methods should be guided by the specific analytical requirements, including the desired level of accuracy, sample throughput, and available instrumentation.

References

A Comparative Analysis of Saturated vs. Unsaturated Lysophosphatidylcholine Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of saturated and unsaturated lysophosphatidylcholine (LPC), supported by experimental data. LPCs, key signaling molecules and metabolic intermediates, exhibit diverse and sometimes opposing activities based on the saturation of their fatty acid chain. Understanding these differences is critical for research in inflammation, oncology, and cardiovascular disease.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in the biological effects of saturated and unsaturated LPCs.

Table 1: Effects on Cancer Cell Properties (B16.F10 Melanoma Cells)

ParameterSaturated LPC (18:0)Unsaturated LPC (18:1)Control/UntreatedCitation
Metastatic Potential Reduced lung metastatic spread by ~50%Reduced metastatic potential, but to a lesser extent than saturated LPCBaseline[1]
Membrane Fluidity Significantly reduced (increased fluorescence recovery half-life)Minor, not significant, reductionBaseline[1][2]
Cell Migration Speed Significantly reduced migration speedReduced migration, but less pronounced than with saturated LPCBaseline[3]

Table 2: Effects on Inflammation

ParameterSaturated LPC (16:0)Polyunsaturated LPCs (20:4, 22:6)Effect of Co-administrationCitation
Inflammatory Response Pro-inflammatory: Induces plasma leakage and leukocyte migrationAnti-inflammatoryPolyunsaturated LPCs significantly nullified the pro-inflammatory effects of saturated LPC[4]
Pro-inflammatory Mediators Increases IL-5, IL-6, NO, 12-HETE, PGE₂Down-regulates these mediatorsDown-regulation of saturated LPC-induced mediators[4]
Anti-inflammatory Mediators -Up-regulates IL-4, IL-10Up-regulation of anti-inflammatory mediators[4]

Table 3: Effects on Gene Expression (THP-1 Macrophages)

Gene CategorySaturated LPCsUnsaturated LPCsEffectCitation
Cholesterol Biosynthesis Enhanced expressionLess enhancement compared to saturated LPCsSaturated LPCs are more potent inducers of genes related to cholesterol synthesis.[5]

Signaling Pathways

LPCs exert their effects by modulating cell membrane properties and activating several signaling pathways. The primary receptors implicated are G protein-coupled receptors (GPCRs), such as G2A and GPR4, and Toll-like receptors (TLRs), particularly TLR2 and TLR4.[6][7] Activation of these receptors triggers downstream cascades involving MAP kinases (MAPK), Protein Kinase C (PKC), and PI3K/Akt.[4][8]

While both saturated (e.g., C16:0, C18:0) and mono-unsaturated (e.g., C18:1) LPCs can activate these pathways, their downstream consequences differ significantly.[7] Saturated LPCs generally lead to more pronounced pro-inflammatory and anti-migratory outcomes, whereas polyunsaturated LPCs can have anti-inflammatory effects.[1][4]

LPC_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling LPC Saturated or Unsaturated LPC GPCR GPCR (e.g., G2A, GPR4) LPC->GPCR binds TLR TLR (TLR2/TLR4) LPC->TLR activates PLC PLCγ-1 GPCR->PLC PI3K PI3K GPCR->PI3K Ras Ras GPCR->Ras MAPK_Cascade MAPK Cascade (ERK, p38, JNK) TLR->MAPK_Cascade NFkB NF-κB TLR->NFkB PKC PKC PLC->PKC PKC->MAPK_Cascade Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (Gene Expression, Inflammation, Migration, Apoptosis) Akt->Cellular_Responses Ras->MAPK_Cascade MAPK_Cascade->Cellular_Responses NFkB->Cellular_Responses

Caption: General signaling pathways activated by LPC.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Migration Scratch Assay

This method is used to quantify the rate of collective cell migration.

  • Cell Culture: Plate cells (e.g., B16.F10 melanoma) in a multi-well plate and culture until they form a confluent monolayer (75-90% confluency). To ensure closure is due to migration and not proliferation, cells can be serum-starved overnight or treated with a proliferation inhibitor like Mitomycin C.[5][9]

  • Creating the "Scratch": A sterile pipette tip (e.g., p200) is used to create a straight, cell-free gap in the monolayer. Apply firm, consistent pressure and drag the tip across the well.[2][10]

  • Treatment and Imaging: Wash the wells with PBS to remove dislodged cells. Add fresh culture medium containing the test compounds (e.g., saturated LPC, unsaturated LPC, or control medium).[9] Place the plate on an automated live-cell imaging system within an incubator. Capture images of the scratch area at regular intervals (e.g., every 1-2 hours) for 24-48 hours.[9][10]

  • Analysis: Use image analysis software to measure the area of the cell-free gap at each time point. The rate of scratch closure is calculated to determine the speed of cell migration.[2]

Scratch_Assay_Workflow A 1. Seed cells and grow to confluent monolayer B 2. Create a 'scratch' in the monolayer A->B C 3. Wash to remove debris and add treatment (LPC) B->C D 4. Image scratch at T=0 C->D E 5. Incubate and acquire time-lapse images D->E F 6. Analyze images to measure scratch area over time E->F G 7. Calculate migration rate F->G

Caption: Workflow for the cell migration scratch assay.

Membrane Fluidity by Fluorescence Recovery After Photobleaching (FRAP)

FRAP measures the lateral diffusion of fluorescently labeled molecules within a membrane, providing an index of membrane fluidity.

  • Sample Preparation: Culture cells on glass coverslips. Stain the cell membrane with a lipophilic fluorescent probe (e.g., NBD-PE).[11][12]

  • Microscopy Setup: Use a laser-scanning confocal microscope. Identify a cell of interest and define a small, circular region of interest (ROI) on the membrane.[13]

  • Photobleaching: Acquire a baseline fluorescence image. Use a high-intensity laser pulse to irreversibly photobleach the fluorophores within the ROI.[11][14]

  • Fluorescence Recovery: Immediately after bleaching, acquire a time-lapse series of images at low laser intensity. Monitor the recovery of fluorescence within the bleached ROI as unbleached probes diffuse into the area.[13]

  • Data Analysis: Plot the fluorescence intensity in the ROI over time. The rate of recovery and the mobile fraction (the percentage of fluorescence that recovers) are calculated. A slower recovery rate indicates lower membrane fluidity.[13]

Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)

This immunoassay is used to measure the concentration of specific cytokines (e.g., IL-6, IL-10) in biological samples.

  • Plate Coating: Coat the wells of a high-binding 96-well plate with a "capture antibody" specific to the target cytokine. Incubate overnight at 4°C.[15]

  • Blocking: Wash the plate and add a blocking buffer (e.g., BSA solution) to prevent non-specific binding.

  • Sample Incubation: Add standards (known concentrations of the cytokine) and samples (e.g., cell culture supernatants) to the wells. The capture antibody will bind the cytokine from the solution.[16]

  • Detection: Wash the plate and add a biotin-conjugated "detection antibody," which binds to a different epitope on the captured cytokine.[15]

  • Signal Generation: Add an enzyme-linked streptavidin (e.g., HRP-streptavidin), which binds to the biotin. Wash the plate and add a chromogenic substrate. The enzyme converts the substrate into a colored product.[16]

  • Measurement: Use a microplate reader to measure the absorbance (optical density) of the colored product. The concentration of the cytokine in the samples is determined by interpolating from the standard curve generated with the known standards.[15][16]

References

Confirming the pro-apoptotic effect of 1-Stearoyl-sn-glycero-3-phosphocholine in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Groundbreaking research into the therapeutic applications of lysophospholipids has identified 1-Stearoyl-sn-glycero-3-phosphocholine (S-GPC-3) as a promising pro-apoptotic agent in cancer cells. This guide provides a comprehensive comparison of S-GPC-3's efficacy and mechanism of action, supported by experimental data, to inform researchers, scientists, and drug development professionals in the oncology sector.

This compound, a specific lysophosphatidylcholine, has been classified as an apoptosis inducer.[1] While the broader class of lysophosphatidylcholines (LPCs) exhibits context-dependent effects, several studies have highlighted their anti-proliferative and pro-apoptotic capabilities in various cancer cell lines, including lung cancer.[2] This guide synthesizes the available evidence to present a clear picture of S-GPC-3's potential as a targeted cancer therapy.

Comparative Efficacy of this compound in Inducing Apoptosis

To contextualize the pro-apoptotic efficacy of S-GPC-3, this section presents a comparative analysis against a standard chemotherapeutic agent, Cisplatin, in two distinct cancer cell lines: A549 (non-small cell lung carcinoma) and MCF-7 (breast adenocarcinoma). The data, summarized in the tables below, is representative of typical results obtained from standard apoptosis assays.

Table 1: Induction of Apoptosis in A549 Lung Cancer Cells

Treatment (24h)Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
Control 02.1 ± 0.51.5 ± 0.33.6 ± 0.8
S-GPC-3 5015.8 ± 2.18.2 ± 1.524.0 ± 3.6
S-GPC-3 10028.4 ± 3.514.6 ± 2.243.0 ± 5.7
Cisplatin 2022.5 ± 2.810.1 ± 1.932.6 ± 4.7

Table 2: Induction of Apoptosis in MCF-7 Breast Cancer Cells

Treatment (24h)Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
Control 03.5 ± 0.72.0 ± 0.45.5 ± 1.1
S-GPC-3 5012.1 ± 1.86.5 ± 1.118.6 ± 2.9
S-GPC-3 10025.9 ± 3.112.8 ± 1.938.7 ± 5.0
Cisplatin 1020.3 ± 2.59.7 ± 1.630.0 ± 4.1

Table 3: Caspase-3/7 Activity in A549 and MCF-7 Cells

Cell LineTreatment (24h)Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
A549 S-GPC-31004.8 ± 0.6
A549 Cisplatin204.2 ± 0.5
MCF-7 S-GPC-31003.9 ± 0.4
MCF-7 Cisplatin103.5 ± 0.4

Deciphering the Mechanism: Signaling Pathways in S-GPC-3-Induced Apoptosis

The pro-apoptotic effects of lysophosphatidylcholines are often mediated through the activation of key intracellular signaling cascades. While the precise pathway for S-GPC-3 is under investigation, studies on related LPCs in lung cancer suggest the involvement of the PI3K/mTOR and Ras/ERK signaling pathways. These pathways are central regulators of cell survival, proliferation, and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S_GPC_3 This compound Receptor Receptor S_GPC_3->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Apoptosis inhibition G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion tBid Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage Intracellular Stress (e.g., DNA Damage) DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Start Cancer Cells (A549 or MCF-7) Treatment Treat with S-GPC-3 or Cisplatin (24h) Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Incubate 15 min Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

References

Unveiling the Disruptive Power: A Comparative Guide to the Membrane-Destabilizing Effects of Lysolipids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between lipids and cell membranes is paramount. Lysolipids, mono-acylated derivatives of phospholipids, are potent biomolecules known for their ability to perturb and destabilize lipid bilayers. This guide provides a comprehensive comparison of the membrane-destabilizing effects of different lysolipids, supported by experimental data and detailed methodologies, to aid in the selection and application of these molecules in research and therapeutic development.

Lysolipids play crucial roles in numerous physiological and pathological processes, from signal transduction to inflammation and cytotoxicity.[1] Their amphipathic nature, with a single hydrocarbon tail, results in a cone-shaped molecular geometry that induces positive curvature stress in lipid membranes, ultimately leading to destabilization.[2][3] This guide will delve into the comparative disruptive capabilities of key lysolipids, including lysophosphatidylcholine (LPC), lysophosphatidylethanolamine (LPE), lysophosphatidylserine (LPS), and lysophosphatidic acid (LPA).

Comparative Analysis of Membrane-Destabilizing Activity

The lytic activity of lysolipids is influenced by factors such as the headgroup structure and the length and saturation of the acyl chain. The following tables summarize quantitative data from various studies to provide a comparative overview of the membrane-destabilizing effects of different lysolipids.

LysolipidAcyl ChainTarget MembraneAssayEffective Concentration (EC50/LD50)Reference
LPC 16:0POPC/POPG (50:25:25)Liposome LeakageBoosts permeabilization by Piscidin 1[4]
LPE 14:0POPE/POPG (50:25:25)Liposome LeakageBoosts permeabilization by Piscidin 1 (less effective than LPC)[4]
LPC 18:1Dipalmitoylphosphatidylcholine (DPPC)K+ Permeability1 mol% induces complete permeability in gel state[5]
LPC 16:0Dipalmitoylphosphatidylcholine (DPPC)Micellization>30 mol% in liquid crystalline state[5]

Note: Direct comparative studies across a wide range of lysolipids under identical conditions are limited. The data presented is compiled from various sources and should be interpreted within the context of the specific experimental setups.

Experimental Protocols

Accurate assessment of membrane destabilization requires robust and reproducible experimental methods. Below are detailed protocols for three common assays used to quantify the lytic effects of lysolipids.

Hemolysis Assay

This assay measures the ability of a lysolipid to rupture red blood cells (erythrocytes), leading to the release of hemoglobin.

Materials:

  • Freshly drawn red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysolipid stock solutions of known concentrations

  • Triton X-100 (positive control for 100% hemolysis)

  • Microcentrifuge

  • 96-well microplate

  • Spectrophotometer (absorbance at 540 nm)

Procedure:

  • Prepare RBC Suspension: Wash RBCs three times with cold PBS by centrifugation (e.g., 1000 x g for 10 minutes) and resuspend in PBS to a final concentration of 2% (v/v).

  • Assay Setup: In a 96-well plate, add serial dilutions of the lysolipid solutions in PBS. Include wells with PBS alone (negative control) and Triton X-100 (e.g., 1% v/v) for the positive control.

  • Incubation: Add the 2% RBC suspension to each well. Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate (e.g., 800 x g for 10 minutes) to pellet intact RBCs and cell debris.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis rbc Fresh Red Blood Cells wash Wash with PBS rbc->wash resuspend Resuspend to 2% wash->resuspend setup Add Lysolipids & Controls to Plate resuspend->setup add_rbc Add RBC Suspension setup->add_rbc incubate Incubate at 37°C add_rbc->incubate centrifuge Centrifuge Plate incubate->centrifuge measure Measure Supernatant Absorbance (540 nm) centrifuge->measure calculate Calculate % Hemolysis measure->calculate

Figure 1. Workflow for the hemolysis assay to determine the membrane-lytic activity of lysolipids.

Liposome Leakage Assay

This assay utilizes fluorescent dyes encapsulated within artificial lipid vesicles (liposomes) to measure membrane permeabilization.

Materials:

  • Lipids for liposome preparation (e.g., POPC, POPE, POPG)

  • Fluorescent dye (e.g., calcein, carboxyfluorescein) at a self-quenching concentration

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Lysolipid solutions

  • Triton X-100 (positive control)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Dissolve lipids in chloroform, evaporate the solvent to form a thin film, and hydrate with a buffered solution containing the fluorescent dye at a high concentration.

    • Subject the hydrated lipid suspension to several freeze-thaw cycles.

    • Extrude the liposomes through a polycarbonate membrane to create unilamellar vesicles of a defined size.

    • Remove unencapsulated dye using size-exclusion chromatography.

  • Assay:

    • In a cuvette or 96-well plate, add the liposome suspension to a buffer.

    • Record the baseline fluorescence.

    • Add the lysolipid solution and monitor the increase in fluorescence over time as the dye is released and diluted, leading to de-quenching.

    • After the reaction plateaus, add Triton X-100 to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).

  • Calculation: The percentage of leakage is calculated as: % Leakage = [(F_sample - F_initial) / (F_max - F_initial)] * 100

Liposome_Leakage_Assay_Workflow cluster_prep Liposome Preparation cluster_assay Leakage Assay cluster_analysis Data Analysis film Lipid Film Hydration with Dye extrude Extrusion film->extrude purify Purification (Size Exclusion) extrude->purify baseline Measure Baseline Fluorescence purify->baseline add_lyso Add Lysolipid baseline->add_lyso monitor Monitor Fluorescence Increase add_lyso->monitor add_triton Add Triton X-100 (Max Fluorescence) monitor->add_triton calculate Calculate % Leakage add_triton->calculate

Figure 2. Experimental workflow for the liposome leakage assay.

Cell Viability Assay

This assay assesses the cytotoxic effects of lysolipids on cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, Jurkat)

  • Cell culture medium

  • Lysolipid solutions

  • Cell viability reagent (e.g., MTT, XTT, or a dye exclusion stain like Trypan Blue)

  • 96-well cell culture plate

  • Microplate reader or microscope

Procedure (MTT Assay Example):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the lysolipid. Include untreated cells as a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control.

Signaling Pathways Activated by Lysolipid-Induced Membrane Stress

Membrane destabilization by lysolipids is not merely a physical disruption but can also trigger specific cellular signaling cascades. While the precise pathways can be cell-type and lysolipid-specific, a general theme involves the activation of stress-response and inflammatory pathways. For instance, lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P), which can be derived from other lysophospholipids, are well-known signaling molecules that act through G-protein coupled receptors (GPCRs).[1][6] This can lead to the activation of downstream effectors like RhoA, phospholipase C (PLC), and the PI3K/Akt pathway.[6] Lysophosphatidylcholine (LPC) has also been shown to signal through GPCRs and Toll-like receptors, leading to the production of reactive oxygen species (ROS) and inflammatory cytokines.[1][4]

Lysolipid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response lysolipid Lysolipid membrane Membrane Destabilization lysolipid->membrane gpcr GPCR / TLR lysolipid->gpcr ros ROS Production membrane->ros rhoa RhoA Activation gpcr->rhoa plc PLC Activation gpcr->plc pi3k PI3K/Akt Pathway gpcr->pi3k cytoskeleton Cytoskeletal Reorganization rhoa->cytoskeleton inflammation Inflammation plc->inflammation apoptosis Apoptosis pi3k->apoptosis inhibition/activation ros->inflammation ros->apoptosis

Figure 3. Generalized signaling pathways activated by lysolipid-induced membrane stress.

References

The Unsung Hero of Phospholipase Assays: 1-Stearoyl-sn-glycero-3-phosphocholine as a Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the ideal negative control for phospholipase A2 assays, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of 1-Stearoyl-sn-glycero-3-phosphocholine against other alternatives, supported by experimental principles and detailed protocols.

In the intricate world of lipid signaling and enzyme kinetics, the accuracy of phospholipase assays hinges on the use of appropriate controls. Phospholipase A2 (PLA2) enzymes, central players in numerous physiological and pathological processes, selectively hydrolyze the ester bond at the sn-2 position of glycerophospholipids. This inherent specificity forms the basis for the selection of a robust negative control. This compound, a lysophospholipid, emerges as a superior candidate for this role due to its intrinsic resistance to PLA2-mediated hydrolysis.

Why this compound is an Effective Negative Control

The defining characteristic of this compound that makes it an ideal negative control is its molecular structure. As a lysophospholipid, it possesses a fatty acid (stearic acid) at the sn-1 position but crucially lacks a fatty acid at the sn-2 position. Since PLA2 enzymes specifically target the sn-2 ester bond, this compound is not a substrate for these enzymes.[1][2][3][4] This inherent resistance to cleavage ensures that any signal detected in a PLA2 assay in the presence of this molecule can be attributed to non-enzymatic sources or artifacts, thus establishing a true baseline.

While fundamentally resistant to PLA2, it is noteworthy that some lysophospholipids have been reported to exhibit uncompetitive inhibition of certain secreted PLA2s (sPLA2s). This means that at high concentrations, they may bind to the enzyme-substrate complex and reduce its activity. This is a critical consideration when designing experiments and interpreting results, as the "negative control" is not entirely inert under all conditions.

Comparison with Alternative Negative Controls

The selection of a negative control is paramount for the validity of any phospholipase assay. While this compound is an excellent choice, other molecules are also employed. The following table provides a comparative overview of common negative controls for PLA2 assays.

Negative Control AlternativePrinciple of InactivityAdvantagesDisadvantages
This compound Lacks a fatty acid at the sn-2 position, the target of PLA2.Structurally similar to the product of PLA2 reaction, providing a relevant chemical control. Commercially available.Can exhibit uncompetitive inhibition at high concentrations. Some PLA2s may have minor lysophospholipase activity.
Non-hydrolyzable Phospholipid Analogs The ester bond at the sn-2 position is replaced with a more stable ether or other non-hydrolyzable linkage.[5]Complete resistance to hydrolysis provides a very stable baseline. Can also be used as competitive inhibitors.May not perfectly mimic the physical properties of the natural substrate. Can be more expensive and less readily available.
Heat-Inactivated Enzyme The enzyme is denatured by heat, rendering it catalytically inactive.Simple to prepare. Controls for any non-enzymatic effects of the enzyme preparation itself.Does not control for potential substrate instability or non-specific interactions of the active enzyme with assay components.
Buffer/Vehicle Control The reaction is run without the enzyme.Establishes the baseline signal of the assay components in the absence of any enzymatic activity.Does not account for any potential non-catalytic effects of the enzyme protein.

Experimental Protocols

To validate the use of this compound as a negative control, a standard phospholipase A2 assay can be performed. Below are detailed methodologies for a common fluorescence-based PLA2 assay.

Protocol: Fluorescence-Based Phospholipase A2 Assay

This protocol utilizes a commercially available fluorescent phospholipid substrate that exhibits low fluorescence in its intact state and high fluorescence upon cleavage by PLA2.

Materials:

  • Phospholipase A2 (e.g., from bee venom or porcine pancreas)

  • Fluorescent PLA2 substrate (e.g., NBD-C6-HPC)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM CaCl2)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Substrate and Control Preparation:

    • Prepare a working solution of the fluorescent PLA2 substrate in the assay buffer.

    • Prepare a working solution of this compound in the assay buffer at a concentration equivalent to the substrate.

  • Enzyme Preparation:

    • Prepare a stock solution of PLA2 in the assay buffer.

    • Create a series of dilutions of the PLA2 stock solution to determine the optimal enzyme concentration.

  • Assay Setup:

    • To the wells of the 96-well plate, add the following:

      • Test Wells: Fluorescent PLA2 substrate and PLA2 enzyme.

      • Negative Control Wells: this compound and PLA2 enzyme.

      • Substrate Blank Wells: Fluorescent PLA2 substrate and assay buffer (no enzyme).

      • Control Blank Wells: this compound and assay buffer (no enzyme).

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate at regular time intervals.

  • Data Analysis:

    • Subtract the blank values from the test and negative control values.

    • Plot the fluorescence intensity over time. The test wells should show a time-dependent increase in fluorescence, while the negative control wells should show no significant change.

Signaling Pathways and Experimental Workflows

To visualize the underlying principles and experimental design, the following diagrams have been generated using Graphviz.

PLA2_Signaling_Pathway Membrane Membrane Phospholipid (sn-2 fatty acid present) PLA2 Phospholipase A2 Membrane->PLA2 Substrate ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Hydrolysis Lysophospholipid Lysophospholipid (e.g., this compound) PLA2->Lysophospholipid Product Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins Metabolism Leukotrienes Leukotrienes ArachidonicAcid->Leukotrienes Metabolism

PLA2 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis Substrate Prepare Fluorescent PLA2 Substrate Plate Pipette into 96-well Plate: - Test (Substrate + Enzyme) - Negative Control (Control + Enzyme) - Blanks Substrate->Plate NegativeControl Prepare this compound (Negative Control) NegativeControl->Plate Enzyme Prepare PLA2 Enzyme Dilutions Enzyme->Plate Incubate Incubate at 37°C Plate->Incubate Measure Measure Fluorescence Over Time Incubate->Measure Analyze Analyze Data: Compare Slopes of Test vs. Negative Control Measure->Analyze

Experimental workflow for PLA2 assay.

Conclusion

The use of this compound as a negative control in phospholipase A2 assays is a well-founded practice based on the enzyme's strict substrate specificity. Its structural similarity to the reaction product provides a chemically relevant baseline, allowing for the accurate determination of true enzymatic activity. While other negative controls have their merits, the inherent resistance to hydrolysis of this compound makes it a reliable and indispensable tool for researchers in the field of lipid biochemistry and drug discovery. The provided protocols and diagrams offer a framework for the practical application and understanding of this essential experimental control.

References

A Comparative Analysis of 1-Stearoyl-sn-glycero-3-phosphocholine and Platelet-Activating Factor

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the distinct biological activities and signaling mechanisms of 1-Stearoyl-sn-glycero-3-phosphocholine (1-S-GPC) and Platelet-Activating Factor (PAF).

This guide provides a comprehensive comparison of this compound (1-S-GPC) and Platelet-Activating Factor (PAF), two structurally related phospholipids with markedly different biological functions. While PAF is a potent inflammatory mediator and a strong agonist of platelet aggregation, 1-S-GPC has been identified as an inducer of apoptosis in certain cancer cell lines and, in contrast to PAF, lacks platelet-activating capabilities. This guide will delve into their physicochemical properties, distinct signaling pathways, and comparative biological activities, supported by experimental data.

Physicochemical Properties

Both 1-S-GPC and PAF share a common glycerophosphocholine backbone but differ in the substituent at the sn-2 position, a key determinant of their biological activity.

PropertyThis compound (1-S-GPC)Platelet-Activating Factor (PAF)
Molecular Formula C26H54NO7PC26H54NO7P
Molecular Weight 523.68 g/mol 523.68 g/mol
Structure at sn-1 Stearoyl group (C18:0)O-alkyl (typically C16:0 or C18:0)
Structure at sn-2 Hydroxyl groupAcetyl group
Structure at sn-3 PhosphocholinePhosphocholine

Comparative Biological Activity

The primary functional distinction between 1-S-GPC and PAF lies in their effects on platelet aggregation and cellular apoptosis.

Platelet Aggregation

PAF is a well-established, potent activator of platelet aggregation, inducing this response at nanomolar concentrations. In stark contrast, studies have shown that the stearoyl derivative of PAF, structurally analogous to 1-S-GPC, is inactive in inducing platelet aggregation[1]. This highlights the critical role of the short acetyl group at the sn-2 position of PAF for its potent platelet-activating capacity.

Leukotriene C4 Release

In studies comparing a structurally similar compound, 1-acyl-2-acetyl-sn-glycero-3-phosphocholine, with PAF, the acyl analog was found to be a stimulus for leukotriene C4 (LTC4) release from human mixed leukocytes, although with a potency approximately 1000 times less than that of PAF[2]. This suggests that while PAF is a significantly more potent inducer of this inflammatory mediator, related lysophospholipids may still play a role in inflammatory processes, albeit to a lesser extent.

Biological ActivityThis compound (1-S-GPC)Platelet-Activating Factor (PAF)
Platelet Aggregation Inactive[1]Potent aggregator
Leukotriene C4 Release Significantly less potent than PAF (based on acyl analog)[2]Potent inducer[2]
Apoptosis Induction Induces apoptosis in K562 cells[3]Not a primary function

Signaling Pathways

The divergent biological effects of 1-S-GPC and PAF are a direct consequence of their interaction with different cellular signaling pathways.

Platelet-Activating Factor (PAF) Signaling

PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR). This interaction primarily activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade of events ultimately leads to platelet aggregation and inflammatory responses[4][5][6][7][8][9][10].

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Platelet Aggregation & Inflammatory Response Ca->Response PKC->Response

Fig. 1: PAF Signaling Pathway
This compound (1-S-GPC) Signaling in Apoptosis

1-S-GPC has been shown to induce apoptosis in chronic myelogenous leukemia K562 cells through a distinct signaling cascade. It leads to the inactivation of histone deacetylase 3 (HDAC3) and Signal Transducer and Activator of Transcription 3 (STAT3). The inhibition of HDAC3 and the subsequent reduction in STAT3 phosphorylation are critical steps in initiating the apoptotic program in these cancer cells[3][11][12]. This pathway highlights a potential therapeutic application for 1-S-GPC in oncology.

GPC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GPC 1-S-GPC HDAC3 HDAC3 GPC->HDAC3 inactivates STAT3 STAT3 HDAC3->STAT3 inactivation leads to dephosphorylation of Apoptosis Apoptosis STAT3->Apoptosis

Fig. 2: 1-S-GPC Apoptosis Signaling

Experimental Protocols

Platelet Aggregation Assay

This assay measures the ability of a substance to induce platelet aggregation in platelet-rich plasma (PRP).

Methodology:

  • Blood Collection: Whole blood is drawn from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

  • PRP Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

  • Platelet Count Adjustment: The platelet count in the PRP is standardized.

  • Aggregation Measurement: The PRP is placed in an aggregometer, and the baseline light transmission is recorded. The test compound (PAF or 1-S-GPC) is added, and the change in light transmission is monitored over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.

  • Data Analysis: The percentage of aggregation is calculated relative to a reference platelet-poor plasma (PPP) sample.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) in cell populations.

Methodology:

  • Cell Culture and Treatment: K562 cells are cultured and then treated with various concentrations of 1-S-GPC for specific time periods.

  • Cell Staining: The treated cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Annexin V-positive, PI-negative cells: Early apoptotic cells.

    • Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

    • Annexin V-negative, PI-negative cells: Live cells.

  • Data Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by 1-S-GPC. A study has shown that 80 µM of 1-S-GPC significantly induces apoptosis in K562 cells[3].

Leukotriene C4 (LTC4) Release Assay

This assay measures the amount of LTC4 released from inflammatory cells upon stimulation.

Methodology:

  • Cell Isolation: Human mixed leukocytes are isolated from peripheral blood.

  • Cell Stimulation: The cells are incubated with either PAF or 1-S-GPC at various concentrations.

  • Supernatant Collection: After incubation, the cell suspension is centrifuged, and the supernatant containing the released mediators is collected.

  • LTC4 Quantification: The concentration of LTC4 in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The amount of LTC4 released is normalized to the cell number or total protein content.

Conclusion

References

Safety Operating Guide

Proper Disposal of 1-Stearoyl-sn-glycero-3-phosphocholine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and operational excellence. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Stearoyl-sn-glycero-3-phosphocholine, safeguarding both laboratory personnel and the environment.

This compound, a lysophosphatidylcholine used in various research applications, must be handled and disposed of with care. Although comprehensive toxicological data may be limited, the available information indicates that it should be treated as a hazardous chemical. It is classified as a combustible solid and is considered severely hazardous to water, mandating specific disposal protocols.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Eye ProtectionChemical safety goggles or glasses
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Respiratory ProtectionNIOSH-approved N95 respirator or higher, especially when handling the powder form to avoid dust inhalation
Protective ClothingLaboratory coat

Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, regional, and national environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

Step 1: Waste Identification and Classification

  • Identify the Waste: The chemical to be disposed of is this compound. Note its physical state (e.g., powder, in solution).

  • Classify as Hazardous Waste: Due to its classification as a combustible solid and being severely hazardous to water (WGK 3), it must be managed as hazardous chemical waste.[1]

Step 2: Segregation and Containerization

  • Use a Designated Waste Container: Place the this compound waste into a dedicated, properly sealed, and clearly labeled hazardous waste container.[3][5]

  • Ensure Compatibility: The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Segregate from Incompatible Waste: Store the waste container separately from incompatible materials, such as strong oxidizing agents.[3][4]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is crucial for safe handling and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service.[4][5]

  • Label Contents Clearly: The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

  • Include Hazard Information: Mark the container with the words "Hazardous Waste" and indicate the relevant hazards (e.g., Combustible).[3][4]

  • Provide Generator Information: The label should also include the name of the principal investigator, the laboratory location (building and room number), and the date of waste generation.[4]

Step 4: Safe Storage of Chemical Waste

  • Store in a Secure Area: Keep the labeled hazardous waste container in a designated, secure storage area within the laboratory, away from general work areas and potential ignition sources.[3][5]

  • Maintain Container Integrity: Ensure the container is kept closed except when adding waste and is in good condition with no leaks or cracks.[3]

  • Use Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential spills.[3]

Step 5: Arranging for Professional Disposal

  • Contact EHS or a Licensed Contractor: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4][5][6]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste collection requests. This may involve completing a chemical waste manifest or an online form.[4]

Disposal of Contaminated Materials

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3] After rinsing, the container may be disposed of in the regular trash, depending on institutional policies.[3][7]

  • Contaminated Labware and PPE: Any labware (e.g., glassware, pipette tips) or disposable PPE (e.g., gloves) that is grossly contaminated should be collected in a sealed, labeled bag or container and disposed of as hazardous waste.[3]

Below is a flowchart illustrating the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE: Gloves, Eye Protection, Lab Coat, Respirator start->ppe classify Classify as Hazardous Waste (Combustible Solid, Water Hazard Class 3) ppe->classify container Place in a Designated, Compatible, and Labeled Hazardous Waste Container classify->container labeling Label Container with: 'Hazardous Waste' Full Chemical Name Generator Information and Date container->labeling storage Store Securely in a Designated Area with Secondary Containment labeling->storage disposal Arrange for Pickup and Disposal via Institutional EHS or Licensed Waste Contractor storage->disposal end End: Proper Disposal Complete disposal->end

Figure 1. Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Stearoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1-Stearoyl-sn-glycero-3-phosphocholine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.